Product packaging for 13,14-Dihydro PGE1(Cat. No.:CAS No. 19313-28-1)

13,14-Dihydro PGE1

货号: B156275
CAS 编号: 19313-28-1
分子量: 356.5 g/mol
InChI 键: DPOINJQWXDTOSF-DODZYUBVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

13,14-Dihydro-PGE1 is a primary and biologically active metabolite of Prostaglandin E1 (PGE1, Alprostadil) formed in vivo through the reduction of the 13,14-double bond . Research demonstrates that this metabolite possesses similar biological activities to the parent compound, PGE1, indicating that the therapeutic effects observed during PGE1 infusion are likely attributable to the combined action of both PGE1 and 13,14-dihydro-PGE1 . This compound is therefore a critical tool for researchers aiming to deconvolve the complex pharmacology of PGE1 therapy. A key area of research for 13,14-dihydro-PGE1 is in the study of cardiovascular function and platelet biology. The metabolite exhibits significant antiplatelet activity by inhibiting ADP-induced platelet aggregation . Furthermore, studies have revealed a notable synergistic effect between 13,14-dihydro-PGE1 and nitric oxide (NO), a key signaling molecule in the vascular system, leading to an enhanced inhibitory effect on platelet aggregation . This synergism is of substantial interest for investigating pathways that regulate thrombosis and vascular tone. The mechanism of action of 13,14-dihydro-PGE1, like other E-prostaglandins, is associated with the modulation of adenylcyclase and an increase in intracellular cyclic AMP (cAMP) levels, leading to smooth muscle relaxation and inhibition of platelet function . Its formation and activity are particularly relevant in neonatal research involving ductus arteriosus patency, as well as in studies focused on peripheral vasodilation and vascular diseases . For scientists, 13,14-dihydro-PGE1 is an essential pharmacologically active metabolite for accurate in vitro modeling of PGE1's effects and for exploring the distinct roles of prostaglandin metabolites in physiological and pathophysiological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O5 B156275 13,14-Dihydro PGE1 CAS No. 19313-28-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOINJQWXDTOSF-DODZYUBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317965
Record name Dihydro-PGE1
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Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13,14-Dihydro PGE1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002689
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19313-28-1
Record name Dihydro-PGE1
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin E0
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Record name Dihydro-PGE1
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Record name DIHYDROPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 13,14-Dihydro PGE1
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URL http://www.hmdb.ca/metabolites/HMDB0002689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Core Mechanism of 13,14-Dihydro-PGE1 in the Inhibition of Platelet Aggregation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

13,14-Dihydro-prostaglandin E1 (13,14-Dihydro-PGE1 or PGE0) is a primary and biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1). This guide elucidates the mechanism of action by which 13,14-Dihydro-PGE1 inhibits platelet aggregation, providing a comprehensive overview for researchers and professionals in drug development. Experimental evidence robustly supports its role as a potent anti-platelet agent, with a mechanism centered on the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This document details the signaling pathways, presents quantitative data on its efficacy, and provides standardized experimental protocols for its investigation.

Introduction

Prostaglandin E1 (PGE1), a member of the eicosanoid family, is well-documented for its vasodilatory and anti-platelet properties. Following administration, PGE1 is rapidly metabolized in the lungs and other tissues into several compounds, with 13,14-Dihydro-PGE1 being a principal and functionally significant metabolite.[1][2] Understanding the specific mechanism of this metabolite is crucial for the development of novel anti-thrombotic therapies, as its biological activity may contribute significantly to the therapeutic effects observed with PGE1 administration.[3] This guide provides a detailed exploration of the molecular interactions and signaling cascades initiated by 13,14-Dihydro-PGE1 in human platelets.

Mechanism of Action: A cAMP-Dependent Pathway

The primary mechanism by which 13,14-Dihydro-PGE1 inhibits platelet aggregation is through the elevation of intracellular cyclic AMP (cAMP) levels.[3] This second messenger plays a pivotal role in the negative regulation of platelet activation. An increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets. This phosphorylation cascade ultimately leads to the inhibition of key platelet activation processes, including intracellular calcium mobilization, granule secretion, and the conformational activation of integrin αIIbβ3 (GPIIb/IIIa), the receptor responsible for fibrinogen binding and platelet aggregation.

While the downstream effects of elevated cAMP are well-established, the specific cell surface receptor that 13,14-Dihydro-PGE1 interacts with on the platelet membrane to initiate this cascade is not definitively characterized in the existing literature. It is widely postulated that its action is analogous to that of its parent compound, PGE1, which is known to interact with G-protein coupled receptors (GPCRs), specifically the prostacyclin (IP) receptor and E-type prostanoid (EP) receptors, that are coupled to the stimulatory G-protein (Gs).[4][5] Activation of Gs leads to the stimulation of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cAMP.[6][7] Further research is required to definitively identify and characterize the specific receptor subtype(s) for 13,14-Dihydro-PGE1 on human platelets.

Signaling Pathway Diagram

13_14_Dihydro_PGE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space 13_14_Dihydro_PGE1 13,14-Dihydro-PGE1 Receptor Prostanoid Receptor (e.g., IP/EP, Gs-coupled) 13_14_Dihydro_PGE1->Receptor Binds to AC Adenylyl Cyclase Receptor->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Inhibition Inhibition of Ca2+ Mobilization PKA->Ca_Inhibition Aggregation_Inhibition Inhibition of Platelet Aggregation PKA->Aggregation_Inhibition Ca_Inhibition->Aggregation_Inhibition

Figure 1: Proposed signaling pathway for 13,14-Dihydro-PGE1 in platelets.

Quantitative Data on Anti-Platelet Potency

Multiple studies have quantified the inhibitory effect of 13,14-Dihydro-PGE1 on platelet aggregation, often in comparison to its parent compound, PGE1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

CompoundPlatelet PreparationAgonistIC50 / ID50Reference
13,14-Dihydro-PGE1 Human Platelet-Rich Plasma (PRP)ADP31 nM[8][9]
13,14-Dihydro-PGE1 Washed Human PlateletsADP21 nM[8][9]
13,14-Dihydro-PGE1 Human Platelet-Rich Plasma (PRP)ADP10.8 ng/mL[10][11][12]
PGE1 Human Platelet-Rich Plasma (PRP)ADP40 nM[8][9]
PGE1 Human Platelet-Rich Plasma (PRP)ADP8.25 ng/mL[11]

Note: The potency of 13,14-Dihydro-PGE1 is comparable to, and in some preparations, slightly more potent than PGE1.[8][9]

Detailed Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry is the gold-standard method for assessing platelet function in vitro.[13]

  • Whole blood from healthy, consenting donors (drug-free for at least two weeks).

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

  • Light Transmission Aggregometer.

  • Platelet agonists (e.g., Adenosine diphosphate (B83284) (ADP), Collagen).

  • 13,14-Dihydro-PGE1.

  • Phosphate-buffered saline (PBS).

  • Aggregometer cuvettes with stir bars.

  • Pipettes.

  • Collect whole blood into sodium citrate tubes.

  • To obtain Platelet-Rich Plasma (PRP), centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.[13]

  • Carefully transfer the supernatant (PRP) to a new tube.

  • To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes.[13]

  • Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Pipette the required volume of PRP into aggregometer cuvettes with stir bars.

  • Set 100% light transmission using a cuvette with PPP in the reference well of the aggregometer.

  • Set 0% light transmission using a cuvette with PRP in the sample well.

  • Add the desired concentration of 13,14-Dihydro-PGE1 or vehicle control to the PRP in the sample cuvette.

  • Incubate the PRP with the compound for a specified time (e.g., 1-5 minutes) at 37°C with stirring.[13]

  • Add the platelet agonist (e.g., ADP) to induce aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PPP and PRP baselines.

  • The percentage of inhibition is calculated as: (1 - (Maximal aggregation with inhibitor / Maximal aggregation with vehicle)) * 100%.[13]

  • The IC50 value is determined by testing a range of inhibitor concentrations and plotting the percentage inhibition against the log of the inhibitor concentration.

Experimental Workflow for LTA

LTA_Workflow Blood_Collection 1. Whole Blood Collection (Sodium Citrate) PRP_PPP_Prep 2. Centrifugation (Low speed for PRP, High speed for PPP) Blood_Collection->PRP_PPP_Prep Standardization 3. Platelet Count Standardization (Adjust PRP with PPP) PRP_PPP_Prep->Standardization Incubation 4. Incubation in Aggregometer (PRP + 13,14-Dihydro-PGE1/Vehicle at 37°C) Standardization->Incubation Aggregation 5. Add Agonist (e.g., ADP) Incubation->Aggregation Measurement 6. Measure Light Transmission Aggregation->Measurement Analysis 7. Calculate % Inhibition & IC50 Measurement->Analysis

Figure 2: Experimental workflow for Light Transmission Aggregometry.
Measurement of Intracellular cAMP Levels using ELISA

  • Washed platelets.

  • 13,14-Dihydro-PGE1.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • Commercially available cAMP ELISA kit.

  • Microplate reader.

  • Prepare washed platelets and resuspend them in a suitable buffer.

  • Pre-incubate the platelets with a phosphodiesterase inhibitor for a short period.

  • Add various concentrations of 13,14-Dihydro-PGE1 or vehicle control and incubate for a specified time at 37°C.

  • Stop the reaction and lyse the platelets using the lysis buffer provided in the ELISA kit.

  • Perform the competitive ELISA according to the manufacturer's instructions. This typically involves:

    • Adding samples and standards to an antibody-coated plate.

    • Adding a fixed amount of enzyme-labeled cAMP.

    • Incubating to allow competition between the sample/standard cAMP and the labeled cAMP for antibody binding.

    • Washing the plate to remove unbound reagents.

    • Adding a substrate to generate a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cAMP concentration in the samples based on a standard curve.

Experimental Workflow for cAMP Measurement

cAMP_Workflow Platelet_Prep 1. Prepare Washed Platelets PDE_Inhibition 2. Pre-incubate with Phosphodiesterase Inhibitor Platelet_Prep->PDE_Inhibition Stimulation 3. Stimulate with 13,14-Dihydro-PGE1/Vehicle PDE_Inhibition->Stimulation Lysis 4. Lyse Platelets Stimulation->Lysis ELISA 5. Perform Competitive ELISA Lysis->ELISA Measurement 6. Measure Absorbance ELISA->Measurement Analysis 7. Calculate cAMP Concentration Measurement->Analysis

Figure 3: Experimental workflow for intracellular cAMP measurement.

Conclusion and Future Directions

13,14-Dihydro-PGE1 is a potent inhibitor of platelet aggregation, with a mechanism of action that is intrinsically linked to the elevation of intracellular cAMP. Its efficacy, being comparable to or even exceeding that of its parent compound PGE1, underscores its potential significance in the development of anti-thrombotic agents.

Future research should focus on the definitive identification of the specific platelet surface receptor(s) that mediate the effects of 13,14-Dihydro-PGE1. Elucidating this initial step in the signaling cascade will provide a more complete understanding of its pharmacology and could pave the way for the design of more targeted and effective anti-platelet therapies. Further investigation into the in vivo contribution of this metabolite to the overall anti-aggregatory effect of PGE1 administration is also warranted.

References

Early Research on 13,14-Dihydro-Prostaglandin E1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research conducted on 13,14-Dihydro-Prostaglandin E1 (13,14-Dihydro-PGE1), a primary and biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1). The document summarizes key findings related to its biological activities, outlines the experimental protocols used in these seminal studies, and presents this information through structured data tables and detailed diagrams to facilitate understanding and further research.

Core Biological Activities

Early investigations into the biological effects of 13,14-Dihydro-PGE1 revealed its significant activity, often comparable to its parent compound, PGE1. The primary areas of its observed effects were in the inhibition of platelet aggregation and the modulation of intracellular signaling pathways through adenylate cyclase activation.

Inhibition of Platelet Aggregation

13,14-Dihydro-PGE1 was identified as a potent inhibitor of ADP-induced platelet aggregation in human platelet-rich plasma (PRP) and washed platelets.[1] Several studies quantified this inhibitory effect, demonstrating its potential role in regulating hemostasis.

Activation of Adenylate Cyclase

A key mechanism of action for 13,14-Dihydro-PGE1 is its ability to activate adenylate cyclase, an enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP).[1] This activity underlies many of its cellular effects, as cAMP is a crucial second messenger in numerous signaling pathways.

Antimitotic Activity

Later early studies also explored the antimitotic or antiproliferative effects of 13,14-Dihydro-PGE1. This activity was linked to its ability to increase intracellular cAMP levels in vascular smooth muscle cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from early research studies on 13,14-Dihydro-PGE1, providing a comparative look at its potency in various biological assays.

Parameter Value Assay Condition Reference
IC50 (Platelet Aggregation)31 nMADP-induced, Human Platelet-Rich Plasma (PRP)[1]
IC50 (Platelet Aggregation)21 nMADP-induced, Human Washed Platelets[1]
IC50 (Platelet Aggregation)10.8 ng/mLADP-induced, Human Platelet-Rich Plasma (PRP)
Kact (Adenylate Cyclase)668 nMNCB-20 Hybrid Cells[1]

Note: IC50 is the half-maximal inhibitory concentration. Kact is the concentration required for half-maximal activation.

Experimental Protocols

The following sections detail the methodologies employed in the key early experiments that characterized the biological activities of 13,14-Dihydro-PGE1.

Disclaimer: The following experimental protocols are reconstructed based on the abstracts of the original publications and standard laboratory practices of the era. Access to the full-text articles was not available; therefore, some specific details may be inferred.

Inhibition of ADP-Induced Platelet Aggregation

Objective: To determine the inhibitory effect of 13,14-Dihydro-PGE1 on platelet aggregation induced by Adenosine Diphosphate (ADP).

Methodology based on early studies:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Whole blood was collected from healthy human donors, typically into a solution of anticoagulant (e.g., citrate).

    • The blood was then centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Aggregation Assay:

    • The PRP was placed in an aggregometer, a device that measures changes in light transmission through the plasma as platelets aggregate.

    • A baseline light transmission was established.

    • Varying concentrations of 13,14-Dihydro-PGE1 were added to the PRP and incubated for a short period.

    • ADP was then added to induce platelet aggregation.

    • The change in light transmission was recorded over time to measure the extent of aggregation.

  • Data Analysis:

    • The percentage of inhibition of aggregation was calculated for each concentration of 13,14-Dihydro-PGE1 compared to a control with no inhibitor.

    • The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Activation of Adenylate Cyclase

Objective: To measure the ability of 13,14-Dihydro-PGE1 to activate adenylate cyclase in a cellular context.

Methodology based on Blair et al., 1980:

  • Cell Culture:

    • NCB-20 neuronal hybrid cells were cultured in appropriate media until confluent.

  • Membrane Preparation:

    • Cells were harvested and homogenized in a buffer solution.

    • The homogenate was centrifuged at a high speed to pellet the cell membranes. The resulting pellet was washed and resuspended.

  • Adenylate Cyclase Assay:

    • The membrane preparation was incubated with a reaction mixture containing ATP (the substrate for adenylate cyclase), a phosphodiesterase inhibitor (to prevent the breakdown of cAMP), and varying concentrations of 13,14-Dihydro-PGE1.

    • The reaction was allowed to proceed for a defined period at a controlled temperature.

    • The reaction was stopped, and the amount of cAMP produced was measured, typically using a competitive binding assay with a 3H-labeled cAMP tracer.

  • Data Analysis:

    • The rate of cAMP production was calculated for each concentration of 13,14-Dihydro-PGE1.

    • The Kact value was determined from a dose-response curve of adenylate cyclase activity versus the concentration of 13,14-Dihydro-PGE1.

Antimitotic Activity in Vascular Smooth Muscle

Objective: To assess the inhibitory effect of 13,14-Dihydro-PGE1 on the proliferation of vascular smooth muscle cells.

Methodology based on Fitscha et al., 1991:

  • Animal Model:

    • An experimental model of stress-induced mitotic activity was established in rabbits, likely through the administration of a corticosteroid.

  • Treatment:

    • Animals were treated with 13,14-Dihydro-PGE1 at various time points relative to the stress induction.

  • Measurement of Mitotic Activity:

    • Aorta tissue was collected from the animals.

    • The tissue was processed for autoradiography, a technique that involves labeling dividing cells with a radioactive tracer (e.g., 3H-thymidine).

    • The percentage of labeled cells (mitotic index) was determined by microscopic examination of the tissue sections.

  • Data Analysis:

    • The mitotic index in treated animals was compared to that in control (stressed but untreated) animals to determine the extent of inhibition.

Signaling and Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling and metabolic pathways associated with 13,14-Dihydro-PGE1.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1 13,14-Dihydro-PGE1 EP4 EP4 Receptor PGE1->EP4 Binds (Ki = 3.07 nM) G_protein Gs Protein EP4->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of 13,14-Dihydro-PGE1 via the EP4 receptor.

Metabolic_Pathway PGE1 Prostaglandin E1 (PGE1) Keto_PGE1 15-keto-PGE1 PGE1->Keto_PGE1 Dihydro_PGE1 13,14-Dihydro-PGE1 PGE1->Dihydro_PGE1 Keto_Dihydro_PGE1 15-keto-13,14-Dihydro-PGE1 Keto_PGE1->Keto_Dihydro_PGE1 Dihydro_PGE1->Keto_Dihydro_PGE1 enzyme1 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) enzyme1->PGE1 enzyme2 Prostaglandin Reductase enzyme2->PGE1 enzyme3 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) enzyme3->Dihydro_PGE1 enzyme4 Prostaglandin Reductase enzyme4->Keto_PGE1

Caption: Metabolic pathway of Prostaglandin E1.

Conclusion

The early research on 13,14-Dihydro-PGE1 established it as a significant, biologically active metabolite of PGE1. Its potent inhibitory effects on platelet aggregation and its ability to stimulate adenylate cyclase highlighted its potential physiological and pharmacological importance. The foundational studies described in this guide have paved the way for a deeper understanding of the roles of prostaglandin metabolites in cellular signaling and homeostasis. Further research building upon these early findings continues to explore the therapeutic potential of targeting these pathways.

References

The Endogenous Physiological Role of 13,14-Dihydro-Prostaglandin E1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous 13,14-dihydro-prostaglandin E1 (13,14-dihydro-PGE1 or PGE0) is a principal and biologically active metabolite of prostaglandin (B15479496) E1 (PGE1). Historically viewed as a mere breakdown product, emerging evidence indicates that 13,14-dihydro-PGE1 possesses significant physiological and pharmacological activities, comparable, and in some cases, more potent than its parent compound. This technical guide provides an in-depth analysis of the physiological role of endogenous 13,14-dihydro-PGE1, focusing on its signaling pathways, quantitative biological data, and the experimental methodologies used for its investigation. This document is intended to serve as a comprehensive resource for researchers in physiology, pharmacology, and drug development.

Introduction

Prostaglandin E1, a member of the eicosanoid family, is known for its potent vasodilatory, anti-inflammatory, and anti-platelet aggregation effects.[1] Following its synthesis from dihomo-γ-linolenic acid (DGLA), PGE1 is rapidly metabolized in vivo.[2] One of its major, and most stable, metabolites is 13,14-dihydro-PGE1.[3] This metabolite is not simply an inactive excretion product; it retains significant biological activity and is believed to contribute to the overall therapeutic effects observed after PGE1 administration.[3] Understanding the distinct physiological role of endogenous 13,14-dihydro-PGE1 is crucial for elucidating the full spectrum of the PGE1 signaling axis and for the development of novel therapeutics targeting this pathway.

Biosynthesis and Metabolism

The formation of 13,14-dihydro-PGE1 is a key step in the metabolic cascade of PGE1. The initial and rapid metabolism of PGE1 involves the oxidation of the C15 hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form 15-keto-PGE1. This is followed by the reduction of the C13-C14 double bond by prostaglandin reductase (PGR) to yield 15-keto-13,14-dihydro-PGE1, which is the major metabolite.[3] However, an alternative pathway exists where the C13-C14 double bond of PGE1 is first reduced to form 13,14-dihydro-PGE1, which is then oxidized at the C15 position.[4] The biological activity of 13,14-dihydro-PGE1 suggests that this particular metabolic route is of significant physiological consequence.

Quantitative Biological Data

The biological activity of 13,14-dihydro-PGE1 has been quantified in various experimental systems. The following tables summarize the key quantitative data available in the literature, providing a comparative perspective on its potency.

Table 1: Inhibition of Platelet Aggregation
CompoundAssay SystemAgonistIC50 ValueReference
13,14-dihydro-PGE1Human Platelet-Rich PlasmaADP31 nM[5][6]
13,14-dihydro-PGE1Washed Human PlateletsADP21 nM[5][6]
Prostaglandin E1 (PGE1)Human Platelet-Rich PlasmaADP40 nM[5][6][7]
13,14-dihydro-PGE1Human Platelet-Rich PlasmaADP10.8 ng/mL[8][9]
Prostaglandin E1 (PGE1)Human Platelet-Rich PlasmaADP8.25 ng/mL[9]
Table 2: Receptor Binding Affinity
CompoundReceptorCell LineKi ValueReference
13,14-dihydro-PGE1Human EP4HEK-2933.07 ± 0.29 nM[10]
Prostaglandin E1 (PGE1)Human EP4HEK-2931.45 ± 0.24 nM[10]
Prostaglandin E2 (PGE2)Human EP4HEK-2930.75 ± 0.03 nM[10]
Table 3: Adenylate Cyclase Activation
CompoundCell LineKact ValueReference
13,14-dihydro-PGE1NCB-20 Hybrid Cells668 nM[5][6]
Table 4: Plasma Concentrations Following PGE1 Infusion
AnalyteConditionPlasma ConcentrationReference
Endogenous PGE1Healthy Volunteers (Placebo)1.2 - 1.8 pg/mL[11]
Endogenous 13,14-dihydro-PGE1Healthy Volunteers (Placebo)0.8 - 1.3 pg/mL[11]
PGE1During PGE1 Infusion (60 µg over 120 min)~2x Placebo Levels[11]
13,14-dihydro-PGE1During PGE1 Infusion (60 µg over 120 min)~8x Placebo Levels[11]
15-keto-13,14-dihydro-PGE0During PGE1 Infusion (60 µg over 120 min)~20x Placebo Levels[11]
PGE1Newborns with Ductus Arteriosus-Dependent Congenital Heart Disease (PGE1 Infusion)12 - 150 pg/mL (median 25 pg/mL)[12][13]
13,14-dihydro-PGE1Newborns with Ductus Arteriosus-Dependent Congenital Heart Disease (PGE1 Infusion)3 - 62 pg/mL (median 45.5 pg/mL)[12][13]

Signaling Pathways

The physiological effects of 13,14-dihydro-PGE1 are mediated through its interaction with specific cell surface receptors, primarily the prostaglandin E (EP) receptors. Like PGE1 and PGE2, 13,14-dihydro-PGE1 can bind to these G-protein coupled receptors to initiate downstream signaling cascades.[10][14]

The primary signaling pathway activated by 13,14-dihydro-PGE1 involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] This is consistent with its binding to EP2 and EP4 receptors, which are known to couple to the Gs alpha subunit of heterotrimeric G proteins.[14] The elevation of cAMP levels is a key mechanism underlying its potent anti-platelet and vasodilatory effects.

13_14_Dihydro_PGE1_Signaling_Pathway PGE0 13,14-Dihydro-PGE1 EP_Receptor EP2/EP4 Receptor PGE0->EP_Receptor Binds G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Physiological Effects (e.g., Inhibition of Platelet Aggregation, Vasodilation, Antimitotic Activity) PKA->Cellular_Response Leads to

Figure 1: Signaling pathway of 13,14-Dihydro-PGE1.

Key Physiological Roles

Hemostasis and Thrombosis

One of the most well-characterized effects of 13,14-dihydro-PGE1 is its potent inhibition of platelet aggregation.[5][6] It is a more potent inhibitor of ADP-induced human platelet aggregation than its parent compound, PGE1.[6] This action is primarily mediated by the elevation of intracellular cAMP levels in platelets, which in turn inhibits calcium mobilization and subsequent platelet activation and aggregation. The anti-aggregatory potency of 13,14-dihydro-PGE1 underscores its potential contribution to the antithrombotic effects of administered PGE1.

Cardiovascular System

In addition to its anti-platelet effects, 13,14-dihydro-PGE1 is believed to play a role in vasodilation, contributing to the regulation of blood pressure and tissue perfusion. The activation of the cAMP-PKA pathway in vascular smooth muscle cells leads to their relaxation and a subsequent increase in blood vessel diameter.

Cell Proliferation

13,14-dihydro-PGE1 has demonstrated antimitotic activity.[15] It has been shown to inhibit the stress-induced increase in mitotic activity in the aortic wall, with a potency approximately 90% of that of PGE1.[15] This effect is also attributed to the increase in cAMP in vascular smooth muscle cells.[15] This suggests a role for endogenous 13,14-dihydro-PGE1 in maintaining vascular homeostasis and potentially in preventing pathological proliferative conditions such as atherosclerosis.

Experimental Protocols

The study of 13,14-dihydro-PGE1 requires sensitive and specific analytical methods for its quantification and robust bioassays to determine its functional activity.

Quantification of 13,14-Dihydro-PGE1 in Biological Samples

The low endogenous concentrations of 13,14-dihydro-PGE1 necessitate highly sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the methods of choice.[11][16]

General Protocol for Quantification by GC-MS/MS:

  • Sample Collection: Collect blood samples in tubes containing an anticoagulant (e.g., EDTA) and an cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis. Centrifuge immediately to obtain plasma.

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard, such as 13,14-dihydro-PGE1-d4, to the plasma sample to account for extraction losses and ionization variability.[5]

  • Solid-Phase Extraction (SPE): Acidify the plasma sample and apply it to a C18 SPE cartridge. Wash the cartridge with a non-polar solvent to remove interfering lipids and then elute the prostaglandins (B1171923) with a more polar solvent like methyl acetate (B1210297) or ethyl acetate.

  • Derivatization: To improve chromatographic properties and mass spectrometric sensitivity, the carboxyl group is typically converted to a pentafluorobenzyl (PFB) ester, and the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS/MS Analysis: Analyze the derivatized sample using a gas chromatograph coupled to a tandem mass spectrometer operating in negative ion chemical ionization (NICI) mode. Monitor specific parent-daughter ion transitions for both the endogenous analyte and the deuterated internal standard for accurate quantification.

Quantification_Workflow Start Biological Sample (e.g., Plasma) Add_IS Addition of Deuterated Internal Standard (13,14-dihydro-PGE1-d4) Start->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Derivatization Chemical Derivatization SPE->Derivatization Analysis GC-MS/MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Data Analysis and Quantification Analysis->Quantification

Figure 2: General workflow for the quantification of 13,14-Dihydro-PGE1.

Platelet Aggregation Assay

This bioassay is used to determine the functional activity of 13,14-dihydro-PGE1 as a platelet aggregation inhibitor.

  • Preparation of Platelet-Rich Plasma (PRP): Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature. The supernatant is the PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a high speed (e.g., 2000 x g).

  • Aggregation Measurement: Use a platelet aggregometer. Add a sample of PRP to a cuvette with a stir bar and incubate at 37°C. Add varying concentrations of 13,14-dihydro-PGE1 or a vehicle control and incubate for a short period.

  • Induction of Aggregation: Add a platelet agonist, such as ADP, to induce aggregation.

  • Data Analysis: The aggregometer measures the change in light transmittance as platelets aggregate. The inhibitory effect of 13,14-dihydro-PGE1 is calculated, and the IC50 value (the concentration required to inhibit aggregation by 50%) is determined.

Radioligand Binding Assay

This assay is used to determine the binding affinity of 13,14-dihydro-PGE1 to specific prostaglandin receptors.

  • Membrane Preparation: Culture cells engineered to express a specific EP receptor subtype (e.g., HEK-293 cells expressing the human EP4 receptor). Harvest the cells and homogenize them in a buffer to prepare a crude membrane fraction.

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled competitor ligand (13,14-dihydro-PGE1).

  • Incubation and Separation: Incubate the mixture to allow binding to reach equilibrium. Rapidly filter the reaction mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand. Use non-linear regression analysis to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Future Directions and Conclusion

While it is established that 13,14-dihydro-PGE1 is a biologically active metabolite, its precise endogenous physiological roles, independent of exogenously administered PGE1, require further investigation. Future research should focus on:

  • Elucidating the specific enzymes and tissues responsible for the biosynthesis of 13,14-dihydro-PGE1.

  • Developing highly specific antagonists for the EP receptors to dissect the individual contributions of PGE1 and 13,14-dihydro-PGE1 to physiological processes.

  • Investigating the role of 13,14-dihydro-PGE1 in various pathological conditions, such as inflammation, cardiovascular disease, and cancer.

References

An In-depth Technical Guide to the Enzymatic Conversion of PGE1 to 13,14-Dihydro-PGE1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathway responsible for the conversion of Prostaglandin (B15479496) E1 (PGE1) to its biologically active metabolite, 13,14-Dihydro-PGE1. This process is a key step in the metabolic inactivation of PGE1 and is crucial for understanding its physiological and pharmacological effects. This document details the enzymes involved, their mechanisms of action, and provides structured data and experimental protocols for researchers in the field.

Introduction

Prostaglandin E1 (PGE1), a member of the eicosanoid family, is a potent bioactive lipid with a wide range of physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of inflammation. The biological activity of PGE1 is tightly regulated by its metabolic degradation. A primary metabolic pathway involves the conversion of PGE1 to 13,14-Dihydro-PGE1, a metabolite that retains significant biological activity.[1][2] This conversion is a multi-step enzymatic process that primarily occurs in the lungs, kidneys, and liver.[3][4] Understanding this pathway is critical for the development of therapeutic agents that target prostaglandin signaling.

The Enzymatic Conversion Pathway

The conversion of PGE1 to 13,14-Dihydro-PGE1 proceeds through a three-step enzymatic cascade involving oxidation and reduction reactions.

Step 1: Oxidation by 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The initial and rate-limiting step in the metabolic inactivation of PGE1 is the oxidation of the hydroxyl group at the C-15 position. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a cytosolic enzyme belonging to the short-chain dehydrogenase/reductase (SDR) family.[5][6] The product of this reaction is 15-keto-PGE1, a metabolite with greatly diminished biological activity compared to PGE1.[7][8]

Step 2: Reduction by 15-Ketoprostaglandin Δ13-Reductase

The second step involves the reduction of the double bond between C-13 and C-14 of 15-keto-PGE1. This reaction is catalyzed by 15-ketoprostaglandin Δ13-reductase, yielding 15-keto-13,14-dihydro-PGE1.[9][10] This enzyme plays a crucial role in the further metabolism of keto-prostaglandins.

Step 3: Reduction by Carbonyl Reductase (15-Ketoreductase)

The final step is the reduction of the 15-keto group of 15-keto-13,14-dihydro-PGE1 to a hydroxyl group, forming 13,14-Dihydro-PGE1. This reaction is catalyzed by an NADPH-dependent carbonyl reductase, also known as 15-ketoreductase.[11] The resulting metabolite, 13,14-Dihydro-PGE1, exhibits biological activities comparable to the parent compound, PGE1.[1]

Enzymatic_Conversion_of_PGE1 PGE1 Prostaglandin E1 (PGE1) Keto_PGE1 15-keto-PGE1 PGE1->Keto_PGE1 Oxidation Keto_Dihydro_PGE1 15-keto-13,14-Dihydro-PGE1 Keto_PGE1->Keto_Dihydro_PGE1 Reduction Dihydro_PGE1 13,14-Dihydro-PGE1 Keto_Dihydro_PGE1->Dihydro_PGE1 Reduction Enzyme1 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) (NAD+ dependent) Enzyme1->PGE1 Enzyme2 15-Ketoprostaglandin Δ13-Reductase (NADPH dependent) Enzyme2->Keto_PGE1 Enzyme3 Carbonyl Reductase (15-Ketoreductase) (NADPH dependent) Enzyme3->Keto_Dihydro_PGE1

Enzymatic conversion pathway of PGE1 to 13,14-Dihydro-PGE1.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and molecules involved in the conversion of PGE1 to 13,14-Dihydro-PGE1.

Table 1: Kinetic Parameters of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

SubstrateKm (µM)Vmax (nmol/min/mg)Source
Prostaglandin E21450 (nmol/min)[12]
NAD+44450 (nmol/min)[12]
Prostaglandin F2αN/A>1,500 (pmol/min/µg)[5]

Note: Data for PGE1 as a substrate was not explicitly found, but PGE2 is a structurally similar prostaglandin.

Table 2: Biological Activity of PGE1 and its Metabolites

CompoundBiological ActivityIC50 / KactSource
Prostaglandin E1 (PGE1)Inhibition of ADP-induced platelet aggregationIC50 = 40 nM[1]
13,14-Dihydro-PGE1Inhibition of ADP-induced platelet aggregationIC50 = 31 nM (PRP), 21 nM (washed platelets)[1]
13,14-Dihydro-PGE1Activation of adenylate cyclaseKact = 668 nM[1]
15-keto-PGE1Inhibition of ADP-induced platelet aggregationID50 = 16.2 µg/ml[13]
15-keto-13,14-Dihydro-PGE1Inhibition of ADP-induced platelet aggregationIC50 = 14.8 µg/ml[14]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic conversion of PGE1.

Assay for 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Activity

This protocol is adapted from commercially available assay kits and published literature.[5][15][16]

Objective: To measure the activity of 15-PGDH by monitoring the production of NADH.

Materials:

  • Assay Buffer: 50 mM Tris, 100 mM NaCl, 2 mM Dithiothreitol (DTT), pH 9.0

  • Enzyme: Recombinant Human 15-PGDH/HPGD

  • Substrate: Prostaglandin E1 (PGE1) or Prostaglandin E2 (PGE2) (e.g., 0.4 mM stock in Assay Buffer)

  • Cofactor: β-Nicotinamide adenine (B156593) dinucleotide (β-NAD+) (e.g., 1 mM stock in Assay Buffer)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Microplate reader capable of measuring fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 445 nm.

Procedure:

  • Prepare Substrate Mixture: Mix equal volumes of the PGE1 (or PGE2) stock solution and the β-NAD+ stock solution to achieve final concentrations of 0.2 mM PGE1 and 0.5 mM β-NAD+.

  • Enzyme Preparation: Dilute the recombinant 15-PGDH to a working concentration (e.g., 1.0 ng/µL) in Assay Buffer. Keep the enzyme on ice.

  • Reaction Setup:

    • Sample Wells: Add 50 µL of the diluted 15-PGDH solution to the wells.

    • Substrate Blank Wells: Add 50 µL of Assay Buffer to the wells.

  • Initiate Reaction: Start the reaction by adding 50 µL of the Substrate Mixture to all wells. The final volume in each well will be 100 µL.

  • Measurement: Immediately place the microplate in the reader and measure the increase in fluorescence (Ex: 340 nm, Em: 445 nm) in kinetic mode for 5-10 minutes at room temperature. The rate of NADH production is proportional to the 15-PGDH activity.

  • Calculations: Calculate the rate of reaction (V) from the linear portion of the kinetic curve. The specific activity can be calculated using the following formula: Specific Activity (pmol/min/µg) = (Rate of NADH production (pmol/min)) / (amount of enzyme (µg))

Assay_Workflow_15PGDH cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Substrate Prepare Substrate Mix (PGE1 + NAD+) Add_Substrate Add Substrate Mix to initiate reaction Prep_Substrate->Add_Substrate Prep_Enzyme Dilute 15-PGDH Enzyme Add_Enzyme Add diluted enzyme to microplate wells Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Substrate Measure_Fluorescence Measure NADH fluorescence (Ex: 340nm, Em: 445nm) in kinetic mode Add_Substrate->Measure_Fluorescence Calculate_Activity Calculate Specific Activity Measure_Fluorescence->Calculate_Activity

Experimental workflow for the 15-PGDH activity assay.
Measurement of Prostaglandin Conversion by LC-MS/MS

Objective: To quantify the conversion of PGE1 to 13,14-Dihydro-PGE1 and its intermediates.

Materials:

  • Cell or tissue homogenates

  • PGE1 standard

  • 13,14-Dihydro-PGE1, 15-keto-PGE1, and 15-keto-13,14-dihydro-PGE1 standards

  • Internal standard (e.g., deuterated PGE1)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate cell or tissue homogenates with a known concentration of PGE1 for a specific time period at 37°C.

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetone (B3395972) or methanol). Add the internal standard. Extract the prostaglandins (B1171923) using Solid Phase Extraction (SPE).

  • LC-MS/MS Analysis: Analyze the extracted samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a suitable C18 column to separate PGE1 and its metabolites.

    • Mass Spectrometry: Use multiple reaction monitoring (MRM) mode to specifically detect and quantify each compound based on its parent and daughter ion transitions.

  • Quantification: Generate standard curves for each analyte and quantify the concentrations in the samples. The conversion rate can be calculated by the decrease in the substrate (PGE1) and the increase in the products.

Signaling Pathways

PGE1 exerts its biological effects by binding to specific G-protein coupled receptors known as EP receptors. The signaling cascade typically involves the modulation of intracellular cyclic AMP (cAMP) levels. 13,14-Dihydro-PGE1 is also known to interact with these pathways, often with comparable potency to PGE1.[1][17]

Signaling_Pathway cluster_ligands Ligands cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE1 PGE1 EP_Receptor EP Receptor (e.g., EP2, EP4) PGE1->EP_Receptor Dihydro_PGE1 13,14-Dihydro-PGE1 Dihydro_PGE1->EP_Receptor G_Protein Gs Protein EP_Receptor->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP to PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., vasodilation, inhibition of platelet aggregation) PKA->Response phosphorylates targets leading to

Signaling pathway of PGE1 and 13,14-Dihydro-PGE1.

Conclusion

The enzymatic conversion of PGE1 to 13,14-Dihydro-PGE1 is a fundamental metabolic pathway that regulates the biological activity of this potent lipid mediator. This guide has outlined the key enzymes, their mechanisms, and provided a framework for experimental investigation. A thorough understanding of this pathway is essential for researchers and professionals in drug development aiming to modulate prostaglandin signaling for therapeutic benefit. Further research is warranted to fully elucidate the kinetic properties of all enzymes in the cascade and to explore the potential for therapeutic targeting of these enzymes.

References

An In-depth Technical Guide to the Receptor Binding Affinity of 13,14-Dihydro PGE1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1), a primary metabolite of Prostaglandin E1 (PGE1). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of this compound's interaction with prostanoid receptors.

Core Findings: Receptor Binding Affinity of this compound

This compound is a biologically active metabolite of PGE1 and demonstrates significant interaction with prostanoid receptors, particularly the EP4 receptor.[1] Its activity is not limited to receptor binding; it is also a potent inhibitor of ADP-induced platelet aggregation.[2]

Quantitative Receptor Binding and Functional Data

The following table summarizes the available quantitative data for the binding affinity and functional activity of this compound. For comparative purposes, data for the parent compound, PGE1, is also included where available.

LigandReceptor/AssayParameterValue (nM)SpeciesReference
This compound Human EP4 ReceptorKi3.07 ± 0.29Human[1]
ADP-induced Platelet AggregationIC5031Human[2]
Adenylate Cyclase ActivationKact668NCB-20 Hybrid Cells[2]
PGE1 Human EP4 ReceptorKi1.45 ± 0.24Human[1]
ADP-induced Platelet AggregationIC5040Human[2]

Experimental Protocols

A fundamental technique for determining receptor binding affinity is the competitive radioligand binding assay. Below is a detailed protocol adapted for the study of prostaglandin receptors.

Competitive Radioligand Binding Assay for EP Receptors

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as this compound, for a specific EP receptor subtype.

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from cells stably expressing the human EP receptor of interest (e.g., HEK-293 cells).

  • Radioligand: A tritiated prostaglandin, typically [³H]-PGE2, used as the labeled competitor.

  • Test Compound: this compound.

  • Unlabeled Ligand: Non-radiolabeled PGE2 for determining non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]

  • Scintillation Cocktail.

  • 96-well plates and filter mats (e.g., GF/C filters).

  • Scintillation counter.

2. Assay Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend them in the assay buffer. The protein concentration should be determined using a standard protein assay.[3]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer

    • A fixed concentration of the radioligand ([³H]-PGE2).

    • Increasing concentrations of the unlabeled test compound (this compound).

    • For determining non-specific binding, a high concentration of unlabeled PGE2 is added to a set of wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[3]

  • Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through the filter mats. Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[3]

  • Scintillation Counting: After drying the filter mats, add scintillation cocktail and measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Ligands) setup_plate Set up 96-well Plate: - Radioligand - Test Compound (Varying Conc.) - Membranes prep_reagents->setup_plate prep_membranes Prepare Cell Membranes Expressing EP Receptor prep_membranes->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calc_ki

A flowchart of the competitive radioligand binding assay protocol.

Signaling Pathways

Prostaglandin E receptors are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation. The primary signaling pathways for the EP receptors relevant to this compound are illustrated below.

EP Receptor G-Protein Coupling and Downstream Signaling

This compound is known to activate adenylate cyclase, which strongly suggests its interaction with EP receptors coupled to the Gs alpha subunit (Gαs), namely EP2 and EP4.[2] The general signaling pathways for EP1, EP2, EP3, and EP4 receptors are as follows:

  • EP1 Receptor: Couples to Gq, leading to the activation of Phospholipase C (PLC), which in turn increases intracellular calcium levels.[4]

  • EP2 and EP4 Receptors: Couple to Gs, activating Adenylyl Cyclase (AC) and leading to an increase in cyclic AMP (cAMP) levels.[5]

  • EP3 Receptor: Couples to Gi, which inhibits Adenylyl Cyclase and leads to a decrease in cAMP levels.[6]

Signaling Pathways of EP Receptors

G cluster_ligand cluster_receptors cluster_gproteins cluster_effectors cluster_second_messengers Ligand This compound EP1 EP1 Ligand->EP1 EP2 EP2 Ligand->EP2 EP3 EP3 Ligand->EP3 EP4 EP4 Ligand->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates Gi->AC Inhibits Ca ↑ [Ca²⁺]i PLC->Ca cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down G cluster_receptor_activation cluster_downstream EP2 EP2 Receptor cAMP ↑ cAMP EP2->cAMP EP4 EP4 Receptor EP4->cAMP PI3K PI3K EP4->PI3K cAMP-independent PKA Protein Kinase A (PKA) cAMP->PKA Activates Tcf Tcf Transcription Factor PKA->Tcf Activates PI3K->Tcf Activates Gene Gene Expression Tcf->Gene Modulates

References

In Vivo Biosynthesis of 13,14-Dihydro-PGE1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo biosynthesis of 13,14-Dihydroprostaglandin E1 (13,14-Dihydro-PGE1), a significant metabolite of Prostaglandin (B15479496) E1 (PGE1). PGE1, a member of the eicosanoid family, is a potent bioactive lipid with diverse physiological and pharmacological effects, including vasodilation and inhibition of platelet aggregation. Its therapeutic applications, however, are often limited by its rapid metabolism and short biological half-life. A thorough understanding of its metabolic fate, particularly the formation of its major metabolites like 13,14-Dihydro-PGE1, is crucial for the development of novel therapeutics with improved pharmacokinetic profiles. This document details the metabolic pathway, the key enzymes involved, quantitative data from in vivo studies, detailed experimental protocols for metabolite analysis, and the signaling pathways that regulate this biosynthetic process.

The Metabolic Pathway of 13,14-Dihydro-PGE1 Biosynthesis

The in vivo biosynthesis of 13,14-Dihydro-PGE1 is a multi-step enzymatic process that follows the administration or endogenous production of PGE1. The primary pathway involves two key enzymatic reactions that sequentially modify the PGE1 molecule.

The metabolic cascade begins with the oxidation of the 15-hydroxyl group of PGE1, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) . This reaction yields 15-keto-PGE1 , a metabolite with significantly reduced biological activity compared to PGE1.

Subsequently, the double bond at carbon 13 and 14 of 15-keto-PGE1 is reduced by the enzyme 15-oxo-prostaglandin Δ13-reductase (PGR) . This enzymatic step produces 15-keto-13,14-dihydro-PGE1 . This metabolite is considered largely inactive[1].

While 15-keto-13,14-dihydro-PGE1 is a major circulating metabolite, the focus of this guide, 13,14-Dihydro-PGE1, is formed through the subsequent reduction of the 15-keto group of 15-keto-13,14-dihydro-PGE1. This final step is catalyzed by a reductase, though the specific enzyme is not as well-characterized as 15-PGDH and PGR.

The overall metabolic pathway can be summarized as follows:

PGE1 → 15-keto-PGE1 → 15-keto-13,14-dihydro-PGE1 → 13,14-Dihydro-PGE1

Key Enzymes in the Biosynthetic Pathway

Two primary enzymes govern the initial and rate-limiting steps in the conversion of PGE1 to its dihydro metabolite:

  • 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): This NAD+-dependent enzyme is the principal catalyst for the biological inactivation of prostaglandins (B1171923). It is widely distributed in various tissues, with high concentrations found in the lungs, kidneys, and placenta. The expression and activity of 15-PGDH are critical in regulating the local and systemic levels of active prostaglandins.

  • 15-Oxo-prostaglandin Δ13-Reductase (PGR): This enzyme, also known as prostaglandin reductase, catalyzes the reduction of the C13-C14 double bond of 15-keto-prostaglandins. It is a cytosolic enzyme that contributes to the further inactivation of prostaglandins.

Quantitative Data on PGE1 and its Metabolites In Vivo

Numerous studies have quantified the plasma concentrations and pharmacokinetic parameters of PGE1 and its metabolites in various species, including humans. The data highlights the rapid metabolism of PGE1 and the subsequent appearance of its metabolites.

Plasma Concentrations of PGE1 and its Metabolites

The following table summarizes the plasma concentrations of PGE1 and its key metabolites from a study involving healthy male volunteers who received an intravenous infusion of 60 µg of PGE1 over 120 minutes[2].

CompoundEndogenous Plasma Concentration (pg/mL)Plasma Concentration during PGE1 Infusion (pg/mL)
PGE1 1.2 - 1.8~2x endogenous levels
13,14-Dihydro-PGE1 (PGE0) 0.8 - 1.3~8x endogenous levels
15-keto-13,14-dihydro-PGE1 (15-keto-PGE0) 4.2 - 6.0~20x endogenous levels

Note: In some literature, 13,14-Dihydro-PGE1 is referred to as PGE0, and 15-keto-13,14-dihydro-PGE1 is referred to as 15-keto-PGE0.

Pharmacokinetic Parameters of PGE1 and its Metabolites

The pharmacokinetic properties of alprostadil (B1665725) (the pharmaceutical form of PGE1) and its metabolites have been investigated in various clinical settings. The following table presents key pharmacokinetic parameters.

ParameterPGE1 (Alprostadil)13,14-Dihydro-PGE115-keto-13,14-dihydro-PGE1Reference
Half-life (t½) Very short (minutes)--[3]
Clearance High--[3]
Peak Plasma Concentration (Cmax) after Intracavernosal Injection (20 mcg) Not significantly greater than baseline-Peak at 30 minutes, return to baseline by 60 minutes[4]

Experimental Protocols

The accurate quantification of PGE1 and its metabolites in biological matrices requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Quantification of PGE1 and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of prostaglandins in biological samples. Specific parameters may need to be optimized based on the instrument and the specific metabolites of interest.

1. Sample Collection and Storage:

  • Collect blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Immediately centrifuge the blood at 4°C to separate the plasma.

  • Store plasma samples at -80°C until analysis to prevent degradation of prostaglandins.

2. Solid-Phase Extraction (SPE):

  • Acidify the plasma sample to pH 3-4 with a suitable acid (e.g., formic acid).

  • Apply the acidified sample to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with a low-organic solvent mixture (e.g., 15% ethanol) to remove interfering substances.

  • Elute the prostaglandins from the cartridge with a high-organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).

  • Evaporate the eluate to dryness under a stream of nitrogen.

3. Derivatization:

  • Prostaglandins are non-volatile and require derivatization to be analyzed by GC-MS.

  • Esterification: Convert the carboxylic acid group to a methyl ester using diazomethane (B1218177) or to a pentafluorobenzyl (PFB) ester using PFB bromide.

  • Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column suitable for steroid or fatty acid analysis (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An optimized temperature gradient to separate the derivatized prostaglandins.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron ionization (EI) or negative chemical ionization (NCI). NCI is often preferred for PFB derivatives due to its high sensitivity.

    • Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity by monitoring characteristic ions of the target analytes.

5. Quantification:

  • Use a stable isotope-labeled internal standard (e.g., deuterated PGE1) added to the sample before extraction to correct for losses during sample preparation and analysis.

  • Generate a calibration curve using known concentrations of the derivatized prostaglandin standards.

  • Calculate the concentration of the prostaglandins in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Signaling Pathways Regulating Biosynthesis

The biosynthesis of 13,14-Dihydro-PGE1 is indirectly regulated by signaling pathways that control the expression and activity of the key metabolic enzyme, 15-PGDH. The Transforming Growth Factor-beta (TGF-β) signaling pathway has been identified as a significant regulator of 15-PGDH expression.

TGF-β Signaling Pathway and Regulation of 15-PGDH

The TGF-β signaling pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Its involvement in regulating prostaglandin metabolism adds another layer to its complex biological functions.

Mechanism of Regulation:

  • Ligand Binding and Receptor Activation: The TGF-β ligand binds to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).

  • SMAD Protein Phosphorylation: The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.

  • SMAD Complex Formation and Nuclear Translocation: The phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus.

  • Transcriptional Regulation of 15-PGDH: In the nucleus, the SMAD complex acts as a transcription factor, binding to specific SMAD-binding elements (SBEs) in the promoter region of the 15-PGDH gene. This binding initiates the transcription of the 15-PGDH gene, leading to increased synthesis of the 15-PGDH enzyme[5][6].

Increased expression of 15-PGDH leads to a higher rate of PGE1 catabolism, thereby influencing the downstream production of 13,14-Dihydro-PGE1.

Visualizations

Metabolic Pathway of 13,14-Dihydro-PGE1 Biosynthesis

Metabolic Pathway of 13,14-Dihydro-PGE1 Biosynthesis PGE1 Prostaglandin E1 (PGE1) Keto_PGE1 15-keto-PGE1 PGE1->Keto_PGE1 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Dihydro_Keto_PGE1 15-keto-13,14-dihydro-PGE1 Keto_PGE1->Dihydro_Keto_PGE1 15-oxo-prostaglandin Δ13-reductase (PGR) Dihydro_PGE1 13,14-Dihydro-PGE1 Dihydro_Keto_PGE1->Dihydro_PGE1 Reductase

Caption: Biosynthetic pathway of 13,14-Dihydro-PGE1 from PGE1.

Experimental Workflow for Quantification of PGE1 Metabolites

Experimental Workflow for Quantification of PGE1 Metabolites cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection 1. Sample Collection (Plasma) SPE 2. Solid-Phase Extraction (C18 cartridge) Sample Collection->SPE Derivatization 3. Derivatization (Esterification & Silylation) SPE->Derivatization GCMS 4. GC-MS Analysis Derivatization->GCMS Quantification 5. Quantification (Internal Standard Method) GCMS->Quantification

Caption: Workflow for analyzing PGE1 metabolites by GC-MS.

TGF-β Signaling Pathway Regulating 15-PGDH Expression

TGF-β Signaling Pathway Regulating 15-PGDH Expression cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex PGDH_promoter 15-PGDH Gene Promoter SMAD_complex->PGDH_promoter Nuclear Translocation & Binding PGDH_mRNA 15-PGDH mRNA PGDH_promoter->PGDH_mRNA Transcription

References

Methodological & Application

13,14-Dihydro PGE1 HPLC analysis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the HPLC Analysis of 13,14-Dihydro PGE1

Introduction

13,14-Dihydroprostaglandin E1 (this compound) is a primary metabolite of Prostaglandin (B15479496) E1 (PGE1), a compound with significant physiological effects, including vasodilation and inhibition of platelet aggregation.[1] As a metabolite, the quantification of this compound is crucial for pharmacokinetic and metabolic studies of PGE1. This application note provides a detailed protocol for the analysis of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), which is a common and robust method for its quantification. Additionally, a suggested starting point for an HPLC-UV method is provided based on the analysis of the parent compound, PGE1.

Experimental Protocols

I. Sample Preparation: Solid Phase Extraction (SPE)

This protocol is a general guideline for the extraction of prostaglandins (B1171923) from biological matrices such as plasma, urine, or cell culture supernatants.

Materials:

Procedure:

  • Acidification: Acidify the sample to a pH of 3.5 using 2N HCl. This step is crucial for the efficient binding of prostaglandins to the C18 column.[2]

  • Equilibration: Incubate the acidified sample at 4°C for 15 minutes.[2]

  • Centrifugation: Centrifuge the sample to remove any precipitated proteins.[2][3]

  • Column Conditioning: Prepare the C18 SPE column by washing it with 10 mL of ethanol followed by 10 mL of deionized water.[2]

  • Sample Loading: Apply the supernatant from the centrifuged sample to the conditioned SPE column. Maintain a slow and steady flow rate of approximately 0.5 mL/minute.[2]

  • Washing: Wash the column sequentially with 10 mL of deionized water, 10 mL of 15% ethanol, and 10 mL of hexane to remove interfering substances.[2]

  • Elution: Elute the this compound from the column using 10 mL of ethyl acetate.[2]

  • Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the HPLC mobile phase for analysis.

G cluster_prep Sample Preparation Workflow start Biological Sample (Plasma, Urine, etc.) acidify Acidify to pH 3.5 with 2N HCl start->acidify equilibrate Equilibrate at 4°C for 15 minutes acidify->equilibrate centrifuge Centrifuge to remove precipitate equilibrate->centrifuge spe Solid Phase Extraction (C18) centrifuge->spe dry Evaporate to Dryness (Nitrogen Stream) spe->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Sample ready for HPLC Analysis reconstitute->end G PGE1 Prostaglandin E1 (PGE1) DihydroPGE1 This compound PGE1->DihydroPGE1 15-hydroxyprostaglandin dehydrogenase

References

Application Note: Quantification of 13,14-Dihydro PGE1 using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E1 (PGE1) is a potent lipid mediator involved in various physiological processes. Its biological activity is terminated in part by its metabolic conversion to 13,14-dihydro-prostaglandin E1 (13,14-Dihydro PGE1). Accurate quantification of this metabolite is crucial for understanding the pharmacokinetics and pharmacodynamics of PGE1 and for the development of new therapeutics. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway Context

Prostaglandins (B1171923) are synthesized from arachidonic acid via the cyclooxygenase (COX) pathway. PGE1 exerts its biological effects by binding to specific G-protein coupled receptors. Its rapid metabolism to this compound is a key step in the regulation of its activity.

PGE1_Metabolism Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE1 Prostaglandin E1 (PGE1) PGE_Synthase->PGE1 Metabolism 15-PGDH, Δ13-reductase PGE1->Metabolism Biological_Effect Biological Effect PGE1->Biological_Effect Dihydro_PGE1 This compound Metabolism->Dihydro_PGE1

Simplified metabolic pathway of Prostaglandin E1.

Experimental Protocols

Materials and Reagents
  • This compound standard (Cayman Chemical or equivalent)

  • This compound-d4 internal standard (Cayman Chemical or equivalent)[1][2]

  • LC-MS grade acetonitrile, methanol (B129727), and water

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general procedure for the extraction of prostaglandins from biological fluids like plasma or urine.

  • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Sample Loading: Acidify the biological sample (e.g., 1 mL of plasma) to pH 3-4 with formic acid. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities. Follow with a wash of 5 mL of 15% methanol in water to remove less polar impurities.

  • Elution: Elute the analyte with 2 mL of methyl formate (B1220265) or ethyl acetate.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following parameters provide a starting point for method development.

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient 0-2 min: 30% B; 2-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Capillary Voltage 3.5 kV[1]
Source Temperature 120 °C[1]
Desolvation Temp. 350 °C
Scan Type Multiple Reaction Monitoring (MRM)[1]
Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Collection Biological Sample Collection Spiking Spike with This compound-d4 Sample_Collection->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Dry_Down Dry Down SPE->Dry_Down Reconstitution Reconstitution Dry_Down->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

LC-MS/MS workflow for this compound quantification.

Quantitative Data

MRM Transitions

The selection of appropriate MRM transitions is critical for the selectivity of the assay. The deprotonated molecule [M-H]⁻ is used as the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 355.2317.2~15[1]
This compound-d4 359.2321.2~15

Note: The exact collision energy should be optimized for the specific instrument used.

Method Performance

The performance of the method should be evaluated by assessing its linearity, sensitivity, accuracy, and precision. The following table summarizes expected performance characteristics based on the analysis of similar prostaglandins.[1][3]

ParameterExpected Range
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 - 5 pg on column[1]
Limit of Quantification (LOQ) 2 - 10 pg on column[1]
Accuracy (% Recovery) 85 - 115%
Precision (%RSD) < 15%

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in biological samples. The use of a deuterated internal standard and solid-phase extraction ensures high accuracy and reproducibility. This method is well-suited for pharmacokinetic studies, drug metabolism research, and clinical investigations involving PGE1.

References

Application Notes and Protocols for In Vitro Platelet Aggregation Assay with 13,14-Dihydro PGE1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1) is a primary and biologically active metabolite of Prostaglandin E1 (PGE1), a potent vasodilator and inhibitor of platelet aggregation.[1][2] Understanding the effects of this compound on platelet function is crucial for research in thrombosis, hemostasis, and the development of novel anti-platelet therapeutics. These application notes provide a detailed protocol for assessing the in vitro effects of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function analysis.

Mechanism of Action

This compound inhibits platelet aggregation primarily by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This is achieved through its interaction with prostanoid receptors on the platelet surface. Specifically, like its parent compound PGE1, this compound is believed to bind to the prostacyclin (IP) receptor, which is coupled to a stimulatory G protein (Gαs).[4][5] Activation of Gαs stimulates adenylate cyclase, leading to the conversion of ATP to cAMP.[3][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several intracellular proteins. This phosphorylation cascade ultimately inhibits key platelet activation processes, including calcium mobilization and the conformational activation of glycoprotein (B1211001) IIb/IIIa, which is the final common pathway for platelet aggregation.[4]

Signaling Pathway of this compound in Platelets

13_14_Dihydro_PGE1_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Platelet Membrane cluster_inside Intracellular Space 13_14_Dihydro_PGE1 This compound IP_Receptor Prostacyclin (IP) Receptor 13_14_Dihydro_PGE1->IP_Receptor Gas Gαs IP_Receptor->Gas activates AC Adenylate Cyclase Gas->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to AC PKA Protein Kinase A (PKA) cAMP->PKA activates Inhibition Inhibition of Platelet Activation (e.g., ↓ Ca²⁺, ↓ GPIIb/IIIa activation) PKA->Inhibition phosphorylates and leads to

Caption: Signaling pathway of this compound in platelets.

Data Presentation: Inhibitory Potency of this compound

The following table summarizes the reported inhibitory concentrations (IC50/ID50) of this compound on ADP-induced platelet aggregation.

ParameterValueUnitPlatelet PreparationReference
ID5010.8ng/mLPlatelet-Rich Plasma (PRP)[6][7]
IC5031nMPlatelet-Rich Plasma (PRP)[8][9]
IC5021nMWashed Platelets[8][9]

Note: The molecular weight of this compound is approximately 354.5 g/mol . 10.8 ng/mL is roughly equivalent to 30.5 nM.

Experimental Protocol: In Vitro Platelet Aggregation Assay

This protocol details the use of Light Transmission Aggregometry (LTA) to measure the inhibitory effect of this compound on platelet aggregation.

Materials and Reagents
  • This compound

  • Platelet agonist (e.g., Adenosine Diphosphate - ADP)

  • Whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes

  • Phosphate-Buffered Saline (PBS)

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

  • Centrifuge

Experimental Workflow

Platelet_Aggregation_Assay_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (e.g., 200 x g for 15-20 min) Blood->Centrifuge1 PRP Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation (e.g., 1500-2000 x g for 15 min) Centrifuge1->Centrifuge2 Setup Set Baseline in Aggregometer (PRP = 0%, PPP = 100% Transmission) PRP->Setup PPP Collect Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Setup Incubate Incubate PRP with This compound or Vehicle Setup->Incubate Induce Induce Aggregation with Agonist (e.g., ADP) Incubate->Induce Record Record Light Transmission (Aggregation Curve) Induce->Record Analyze Calculate % Inhibition and IC50 Record->Analyze

Caption: Workflow for the in vitro platelet aggregation assay.

Step-by-Step Procedure
  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

    • Collect whole blood into tubes containing sodium citrate anticoagulant.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Carefully transfer the supernatant (PRP) to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Preparation of Reagents

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and make serial dilutions in PBS to achieve the desired final concentrations.

    • Prepare the platelet agonist (e.g., ADP) at a concentration known to induce submaximal aggregation.

  • Platelet Aggregation Assay

    • Turn on the aggregometer and allow it to warm up to 37°C.

    • Pipette the required volume of PPP into an aggregometer cuvette with a stir bar and place it in the reference well to set 100% light transmission.

    • Pipette the same volume of PRP into a cuvette with a stir bar and place it in the sample well to set 0% light transmission.

    • For the assay, place a fresh cuvette with PRP and a stir bar into the sample well.

    • Add a small volume of the this compound dilution or vehicle control to the PRP.

    • Incubate for a defined period (e.g., 1-5 minutes) at 37°C with stirring.

    • Add the platelet agonist to induce aggregation.

    • Record the change in light transmission for a set time (e.g., 5-10 minutes) to generate an aggregation curve.

  • Data Analysis

    • Determine the maximum aggregation percentage for each concentration of this compound.

    • Calculate the percentage inhibition of aggregation for each concentration relative to the vehicle control.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition of aggregation).

Troubleshooting

  • Low Platelet Aggregation: Ensure the agonist is at the correct concentration and has not expired. Check that the PRP was prepared correctly and the platelet count is within the optimal range.

  • Spontaneous Aggregation: This may indicate platelet activation during blood collection or processing. Ensure gentle handling of blood samples and use of appropriate anticoagulants.

  • High Variability: Standardize incubation times, temperatures, and pipetting techniques to minimize variability between samples.

Conclusion

This document provides a comprehensive guide for conducting in vitro platelet aggregation assays with this compound. The detailed protocol and understanding of the underlying mechanism of action will enable researchers to accurately assess the anti-platelet potential of this compound and its derivatives. Adherence to standardized procedures is critical for obtaining reliable and reproducible results in platelet function studies.

References

Application Notes and Protocols for Developing Cell-Based Assays for 13,14-Dihydro PGE1 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1) is a primary and biologically active metabolite of Prostaglandin E1 (PGE1), a lipid compound with a wide range of physiological effects.[1][2] Like its parent compound, this compound demonstrates significant biological activity, in some cases with comparable or even slightly greater potency.[3] Its activities include the potent inhibition of ADP-induced platelet aggregation and the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] These effects are mediated through its interaction with E-type prostanoid (EP) receptors, a class of G-protein coupled receptors (GPCRs). Understanding the specific interactions of this compound with EP receptor subtypes and its downstream signaling is crucial for drug discovery and development efforts targeting pathways modulated by this metabolite.

This document provides detailed application notes and protocols for developing robust cell-based assays to characterize the activity of this compound. These assays are essential for screening compound libraries, elucidating mechanisms of action, and quantifying the potency and efficacy of potential therapeutic agents. The protocols provided herein cover key aspects of this compound signaling, including receptor binding, second messenger modulation (cAMP and intracellular calcium), and downstream gene expression.

Data Presentation

The following tables summarize the quantitative data for this compound and related prostaglandins, providing a comparative overview of their activities.

Table 1: Receptor Binding Affinity (Ki in nM) of Prostaglandins for Human EP Receptors

CompoundEP1EP2EP3EP4
This compound Data not availableData not availableData not available3.07
Prostaglandin E1 (PGE1)9.14.9Subnanomolar1.45
Prostaglandin E2 (PGE2)9.14.9Subnanomolar0.75

Table 2: Functional Activity of this compound

AssayCell Type/SystemParameterValue
Platelet Aggregation Inhibition (ADP-induced)Human Platelet-Rich PlasmaIC5031 nM
Platelet Aggregation Inhibition (ADP-induced)Washed Human PlateletsIC5021 nM
Adenylate Cyclase ActivationNCB-20 Hybrid CellsKact668 nM
Platelet Aggregation Inhibition (ADP-induced)Platelet Rich Plasma (PRP)ID5010.8 ng/mL

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental approaches to study them, the following diagrams are provided.

13_14_Dihydro_PGE1_Signaling_Pathway Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects 13_14_Dihydro_PGE1 13_14_Dihydro_PGE1 EP1 EP1 Receptor 13_14_Dihydro_PGE1->EP1 EP2_EP4 EP2/EP4 Receptors 13_14_Dihydro_PGE1->EP2_EP4 Gq Gq EP1->Gq Gs Gs EP2_EP4->Gs PLC Phospholipase C Gq->PLC AC Adenylate Cyclase Gs->AC ATP ATP AC->ATP converts PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Platelet_Aggregation Platelet Aggregation Inhibition cAMP->Platelet_Aggregation Gene_Expression Gene Expression (e.g., VEGF, GRP78) PKA->Gene_Expression IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC Ca2->Gene_Expression Cell_Proliferation Cell Proliferation PKC->Cell_Proliferation

Caption: Signaling Pathway of this compound.

Cell_Based_Assay_Workflow General Workflow for Cell-Based Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing EP receptors) Assay_Setup Seed cells in microplate Cell_Culture->Assay_Setup Compound_Prep Prepare this compound and Test Compounds Stimulation Stimulate with Compounds Compound_Prep->Stimulation Assay_Setup->Stimulation Incubation Incubate for specific time Stimulation->Incubation Detection Add detection reagents Incubation->Detection Measurement Measure Signal (e.g., fluorescence, luminescence) Detection->Measurement Data_Processing Data Processing and Normalization Measurement->Data_Processing Results Generate Dose-Response Curves (EC50/IC50 determination) Data_Processing->Results

Caption: General Workflow for Cell-Based Assays.

Experimental Protocols

Protocol 1: EP Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound to specific EP receptor subtypes expressed in a cell line (e.g., HEK293). A radioligand competition assay is a common and robust method.

Materials:

  • HEK293 cells stably expressing the human EP receptor of interest (EP1, EP2, EP3, or EP4).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [3H]-PGE2 (a commonly used radioligand for EP receptors).

  • Non-labeled this compound and PGE2 (for competition).

  • Scintillation cocktail.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Multi-well plates (96-well).

  • Filtration manifold.

  • Scintillation counter.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells expressing the target EP receptor to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with membrane preparation buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM non-labeled PGE2 (for non-specific binding) or varying concentrations of this compound.

      • 50 µL of [3H]-PGE2 (at a final concentration close to its Kd).

      • 100 µL of the membrane preparation (containing 10-50 µg of protein).

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration and Measurement:

    • Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Measurement Assay

This protocol measures the ability of this compound to stimulate cAMP production, typically through EP2 and EP4 receptors. Commercially available kits based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence are recommended for high-throughput applications.

Materials:

  • HEK293 cells expressing the human EP2 or EP4 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • This compound.

  • Forskolin (as a positive control for adenylate cyclase activation).

  • A commercial cAMP assay kit (e.g., from Promega, Cisbio, or PerkinElmer).

  • White opaque 96- or 384-well plates.

  • A plate reader capable of detecting luminescence or HTRF.

Methodology:

  • Cell Seeding:

    • Seed the cells in white opaque microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment:

    • On the day of the assay, remove the culture medium and replace it with assay buffer.

    • Add varying concentrations of this compound or controls (e.g., forskolin) to the wells.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection:

    • Follow the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding a lysis buffer followed by the detection reagents.

    • Incubate as recommended by the manufacturer (usually at room temperature).

  • Measurement and Data Analysis:

    • Measure the signal (luminescence or HTRF ratio) using a plate reader.

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Convert the raw signal from the cell-based assay to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC50 value using non-linear regression.

Protocol 3: Intracellular Calcium Mobilization Assay

This protocol is designed to measure the increase in intracellular calcium concentration following the activation of Gq-coupled EP1 receptors by this compound.

Materials:

  • HEK293 cells expressing the human EP1 receptor.

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium-6).

  • Pluronic F-127.

  • This compound.

  • ATP or carbachol (B1668302) (as positive controls for Gq-coupled receptor activation).

  • Black-walled, clear-bottom 96- or 384-well plates.

  • A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

Methodology:

  • Cell Seeding:

    • Seed the cells in black-walled, clear-bottom microplates and grow overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye loading solution containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 494 nm and emission at 516 nm for Fluo-4) over time.

    • Establish a stable baseline fluorescence reading for each well.

    • Use the instrument's injection system to add varying concentrations of this compound or controls to the wells.

    • Continue to record the fluorescence intensity for several minutes to capture the transient calcium response.

  • Data Analysis:

    • The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Determine the EC50 value using non-linear regression.

Protocol 4: Gene Expression Analysis by qPCR

This protocol allows for the investigation of the effects of this compound on the expression of target genes downstream of its signaling pathways.

Materials:

  • A relevant cell line (e.g., HEK293 expressing EP receptors, vascular smooth muscle cells, or immune cells).

  • Cell culture medium.

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green-based).

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR instrument.

Potential Target Genes:

  • Pro-angiogenic: VEGFA (Vascular Endothelial Growth Factor A)

  • Inflammatory/Immune response: PTGES (Prostaglandin E Synthase), IL-6 (Interleukin-6), FOXP3 (Forkhead box P3 in immune cells)

  • Cellular stress and survival: HSPA5 (GRP78 - Glucose-Regulated Protein 78)

  • Housekeeping genes: GAPDH, ACTB

Methodology:

  • Cell Treatment and RNA Extraction:

    • Seed cells in multi-well plates and grow to the desired confluency.

    • Treat the cells with varying concentrations of this compound for a specified period (e.g., 4, 8, or 24 hours).

    • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt = Ct(target) - Ct(housekeeping)).

    • Calculate the fold change in gene expression relative to an untreated control using the ΔΔCt method (Fold Change = 2^(-ΔΔCt)).

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to develop and implement cell-based assays for the characterization of this compound activity. By utilizing these methodologies, scientists in both academic and industrial settings can effectively screen for novel modulators of the prostaglandin signaling pathway, investigate the compound's mechanism of action in detail, and ultimately contribute to the development of new therapeutic strategies for a variety of diseases. The provided diagrams and quantitative data serve as a valuable reference for experimental design and data interpretation.

References

Application Notes and Protocols for 13,14-Dihydro PGE1 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydroprostaglandin E1 (13,14-Dihydro-PGE1) is a primary and biologically active metabolite of Prostaglandin E1 (PGE1).[1][2] Like its parent compound, 13,14-Dihydro-PGE1 exhibits a range of physiological effects, including the inhibition of platelet aggregation and antimitotic activity, making it a molecule of interest for therapeutic development.[1][3][4] Research suggests that some of the therapeutic effects observed after PGE1 administration may be attributable to this metabolite.[1][5] These application notes provide a summary of in vivo studies and detailed experimental protocols for the use of 13,14-Dihydro-PGE1 in animal models, focusing on its effects on lipid metabolism and vascular smooth muscle proliferation.

Data Presentation

The following tables summarize the quantitative data from key in vivo and in vitro studies on 13,14-Dihydro-PGE1.

Animal Model Compound Dose/Concentration Route of Administration Key Findings Reference
Rabbit (normo- and hypercholesterolemic)13,14-Dihydro-PGE15 µg/kgIntravenous (i.v.)Comparable increase in LDL uptake to PGE1.[6]
Rabbit (desoxycorticosterone-induced stress)13,14-Dihydro-PGE1Not specifiedNot specifiedExerted approximately 90% of the antimitotic activity of PGE1.[1]
In Vitro Assay Compound IC₅₀/ID₅₀ Key Findings Reference
ADP-induced platelet aggregation (human platelet-rich plasma)13,14-Dihydro-PGE1ID₅₀ = 10.8 ng/mLInhibited platelet aggregation.[3]
ADP-induced platelet aggregation (human platelet-rich plasma)13,14-Dihydro-PGE1IC₅₀ = 31 nMPotent inhibitor of platelet aggregation.[4]
ADP-induced platelet aggregation (washed human platelets)13,14-Dihydro-PGE1IC₅₀ = 21 nMPotent inhibitor of platelet aggregation.[4]

Signaling Pathway

13,14-Dihydro-PGE1 is known to activate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This mechanism is consistent with the signaling pathway of its parent compound, PGE1, which acts through E-type prostanoid (EP) receptors, particularly Gs-coupled receptors like EP2 and EP4, to stimulate cAMP production. The increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the observed physiological effects.

13,14-Dihydro-PGE1 Signaling Pathway cluster_cell Target Cell (e.g., Vascular Smooth Muscle Cell, Hepatocyte) cluster_membrane Cell Membrane cluster_cytosol Cytosol PGE1_Metabolite 13,14-Dihydro-PGE1 EP_Receptor EP Receptor (Gs-coupled) PGE1_Metabolite->EP_Receptor Binds G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Physiological Response (e.g., Decreased Mitosis, Increased LDL Receptor Expression) Downstream->Response Leads to

13,14-Dihydro-PGE1 signaling cascade.

Experimental Protocols

The following are detailed, reconstructed protocols based on the methodologies described in the cited literature and established laboratory practices.

Protocol 1: Evaluation of 13,14-Dihydro-PGE1 on LDL Receptor Binding in a Rabbit Model

Objective: To determine the in vivo effect of 13,14-Dihydro-PGE1 on low-density lipoprotein (LDL) receptor activity in rabbits.

Animal Model: Male New Zealand White rabbits.

Materials:

  • 13,14-Dihydro-PGE1

  • Saline solution (vehicle)

  • Rabbit chow (standard and 1% cholesterol-enriched)

  • Radiolabeled [¹²⁵I]LDL

  • Anesthesia (e.g., ketamine/xylazine)

  • Blood collection supplies

  • Gamma counter

  • Liver tissue homogenization buffer and equipment

Experimental Workflow:

LDL_Receptor_Workflow start Start diet Dietary Regimen (4 weeks) - Normal Chow - 1% Cholesterol Chow start->diet treatment Treatment Groups (n=8 per group) - 13,14-Dihydro-PGE1 (5 µg/kg i.v.) - PGE1 (5 µg/kg i.v.) - Placebo (Saline i.v.) diet->treatment radiolabel Injection of Radiolabeled [¹²⁵I]LDL treatment->radiolabel sampling Blood Sampling at Timed Intervals radiolabel->sampling euthanasia Euthanasia and Liver Collection sampling->euthanasia analysis Analysis: - Plasma [¹²⁵I]LDL Disappearance - Liver [¹²⁵I]LDL Uptake euthanasia->analysis end End analysis->end

Workflow for LDL receptor binding assay.

Procedure:

  • Animal Acclimatization and Diet:

    • Acclimatize 48 male rabbits for at least one week.

    • Divide the animals into two main groups (n=24 each): one receiving a normal chow diet and the other a 1% cholesterol-enriched diet for 4 weeks.

  • Treatment Groups:

    • Further divide each dietary group into three subgroups (n=8 each):

      • Group A: Receives a single intravenous injection of 13,14-Dihydro-PGE1 (5 µg/kg).

      • Group B: Receives a single intravenous injection of PGE1 (5 µg/kg) as a positive control.

      • Group C: Receives a single intravenous injection of saline as a placebo.

  • Administration:

    • Prepare the compounds in sterile saline for injection.

    • Administer the respective treatments via the marginal ear vein.

  • LDL Clearance and Uptake Measurement:

    • Following treatment administration, inject a tracer dose of radiolabeled [¹²⁵I]LDL intravenously.

    • Collect blood samples at specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes) to measure the rate of [¹²⁵I]LDL disappearance from plasma.

    • After the final blood sample, euthanize the animals and perfuse the liver with saline to remove residual blood.

    • Excise the liver, weigh it, and homogenize a portion.

    • Measure the radioactivity in plasma samples and liver homogenates using a gamma counter.

  • Data Analysis:

    • Calculate the plasma clearance rate of [¹²⁵I]LDL for each animal.

    • Determine the total uptake of [¹²⁵I]LDL by the liver and express it as a percentage of the injected dose.

    • Compare the LDL clearance and liver uptake between the treatment groups within each dietary regimen.

Protocol 2: Assessment of Antimitotic Activity of 13,14-Dihydro-PGE1 in Rabbit Aorta

Objective: To evaluate the inhibitory effect of 13,14-Dihydro-PGE1 on corticosteroid-induced mitotic activity in the rabbit aorta.

Animal Model: Rabbits.

Materials:

  • 13,14-Dihydro-PGE1

  • PGE1

  • Desoxycorticosterone (stress-inducing agent)

  • [³H]-thymidine (for labeling proliferating cells)

  • Anesthesia

  • Aortic tissue collection and processing reagents

  • Autoradiography supplies (emulsion, developer, fixer)

  • Microscope

Procedure:

  • Animal Model and Treatment Groups:

    • Use an established rabbit model of stress induced by desoxycorticosterone to increase mitotic activity in the aortic wall.

    • Divide the animals into treatment groups:

      • Control (desoxycorticosterone only)

      • 13,14-Dihydro-PGE1 + desoxycorticosterone

      • PGE1 + desoxycorticosterone

    • Investigate different administration timings: prior to, after, and combined administration with the stressor.

  • Induction of Mitotic Activity:

    • Administer desoxycorticosterone according to the established model protocol to induce vascular stress and smooth muscle cell proliferation.

  • Administration of Test Compounds:

    • Administer 13,14-Dihydro-PGE1 and PGE1 at the predetermined dose and schedule relative to the desoxycorticosterone administration.

  • Labeling of Proliferating Cells:

    • At a specified time after treatment, administer [³H]-thymidine intravenously to label cells undergoing DNA synthesis (a marker of proliferation).

  • Tissue Collection and Processing:

    • After a defined labeling period, euthanize the animals.

    • Perfuse the vascular system with saline followed by a fixative (e.g., 10% buffered formalin).

    • Carefully dissect the abdominal aorta and process it for histology.

  • Autoradiography:

    • Embed the aortic tissue in paraffin (B1166041) and cut thin sections.

    • Mount the sections on microscope slides and coat them with photographic emulsion.

    • Store the slides in the dark for an appropriate exposure period to allow the radioactive decay from the [³H]-thymidine to expose the emulsion.

    • Develop and fix the emulsion to visualize the silver grains over the nuclei of labeled cells.

    • Counterstain the tissue sections (e.g., with hematoxylin (B73222) and eosin).

  • Data Analysis:

    • Under a microscope, count the number of [³H]-thymidine positive cells (labeled nuclei) and the total number of cells in the different layers of the aortic wall (intima, media, adventitia).

    • Calculate the mitotic index as the percentage of labeled cells.

    • Compare the mitotic index between the control and treatment groups to determine the inhibitory effect of 13,14-Dihydro-PGE1.

Conclusion

13,14-Dihydro-PGE1 demonstrates significant biological activity in animal models, particularly in modulating lipid metabolism and inhibiting vascular smooth muscle cell proliferation. The provided protocols offer a framework for further investigation into the therapeutic potential of this PGE1 metabolite. Researchers should adapt these general methodologies to their specific experimental designs and institutional guidelines.

References

Application Notes: Development and Validation of a Competitive ELISA Kit for 13,14-Dihydro-Prostaglandin E1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E1 (PGE1), also known as Alprostadil, is a potent bioactive lipid involved in numerous physiological processes, including vasodilation, inhibition of platelet aggregation, and inflammation.[1] Due to its short half-life in circulation (approximately 30 seconds), direct measurement of PGE1 is often challenging.[2] PGE1 is rapidly metabolized in vivo to more stable compounds, primarily 13,14-dihydro-PGE1. Therefore, quantifying 13,14-dihydro-PGE1 serves as a reliable method for assessing the in vivo production and activity of PGE1.

This document provides a detailed protocol for a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 13,14-dihydro-PGE1 in various biological samples such as serum, plasma, urine, and cell culture supernatants.[1][3]

PGE1 Metabolism and Signaling Pathway

Prostaglandins are synthesized from C-20 polyunsaturated fatty acids via the cyclooxygenase (COX) pathway.[4] PGE1 is synthesized from dihomo-γ-linolenic acid (DGLA). Its biological effects are mediated through G-protein coupled receptors (EP receptors), which in turn modulate intracellular second messenger levels, primarily cyclic AMP (cAMP).[1][5]

PGE1_Pathway cluster_synthesis PGE1 Synthesis & Metabolism cluster_signaling Cellular Signaling DGLA Dihomo-γ-linolenic Acid (DGLA) COX Cyclooxygenase (COX) DGLA->COX PGE1 Prostaglandin E1 (PGE1) COX->PGE1 PG_Dehydrogenase 15-hydroxy PGDH & Δ13-reductase PGE1->PG_Dehydrogenase Metabolism PGE1_ext PGE1 PGE1->PGE1_ext Acts on Cell Metabolite 13,14-Dihydro PGE1 (Target Analyte) PG_Dehydrogenase->Metabolite EP_Receptor EP2 / EP4 Receptors PGE1_ext->EP_Receptor Binds G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP Response Cellular Response (e.g., Vasodilation) cAMP->Response Initiates

Caption: PGE1 synthesis, metabolism to this compound, and cellular signaling pathway.

Assay Principle

This kit employs a competitive immunoassay format. A polyclonal antibody specific for 13,14-dihydro-PGE1 is pre-coated onto a 96-well microplate.[1] When the sample or standard is added to the wells along with a fixed amount of horseradish peroxidase (HRP)-conjugated 13,14-dihydro-PGE1, the unlabeled 13,14-dihydro-PGE1 from the sample and the HRP-conjugate compete for the limited number of antibody binding sites. After an incubation period, the unbound components are washed away. A substrate solution is then added, and the color development is stopped. The intensity of the color is inversely proportional to the concentration of 13,14-dihydro-PGE1 in the sample.[6][7][8]

Competitive_ELISA_Workflow cluster_plate Microplate Well cluster_reagents Reagents Added Ab 1. Plate coated with anti-13,14-Dihydro PGE1 Antibody Competition 3. Competitive Binding Occurs Sample 2. Add Sample/Standard (Contains Unlabeled Analyte) Sample->Competition Conjugate Add HRP-Conjugated This compound Conjugate->Competition Wash1 4. Wash to Remove Unbound Reagents Competition->Wash1 Substrate 5. Add TMB Substrate Wash1->Substrate Develop 6. Color Develops Substrate->Develop Stop 7. Add Stop Solution Develop->Stop Read 8. Read Absorbance at 450 nm (Signal is inversely proportional to analyte concentration) Stop->Read

Caption: Workflow diagram for the competitive ELISA principle.

Experimental Protocols

Materials Required but Not Supplied
  • Microplate reader capable of measuring absorbance at 450 nm.[9]

  • Precision pipettes and disposable tips.

  • Deionized or distilled water.

  • Plate shaker.

  • Absorbent paper.

Reagent Preparation
  • Wash Buffer (1X): Dilute the 25X Wash Buffer Concentrate with deionized water. For example, dilute 30 mL of concentrate into 720 mL of water to prepare 750 mL of 1X Wash Buffer.[9] Store at 4°C. If crystals have formed in the concentrate, warm to 40°C and mix gently until dissolved.[9]

  • Standard Preparation: Reconstitute the lyophilized standard with 1.0 mL of Standard & Sample Diluent to create a stock solution.[9] Allow it to stand for 10 minutes and mix thoroughly. Prepare a dilution series (e.g., 5000, 2500, 1250, 625, 312.5, 156.25, 78.13 pg/mL) using the Standard & Sample Diluent. The diluent serves as the zero standard (0 pg/mL). Use freshly prepared standards.

  • HRP-Conjugate (1X): Dilute the 100X concentrated HRP-conjugate with the HRP Conjugate Diluent.[9] Prepare only the amount needed for the experiment.

Sample Preparation
  • Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 15 minutes at 1000 x g. Collect the supernatant.[9]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[9]

  • Cell Culture Supernatants: Remove particulates by centrifugation for 10 minutes at 1500 x g at 4°C.[9]

  • Urine/Saliva: Centrifuge to remove particulates.

  • Note: Samples should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3][9] If the analyte concentration is expected to be high, dilute the samples with Standard & Sample Diluent. The dilution factor must be applied to the final result.

Assay Procedure
  • Bring all reagents and samples to room temperature before use.

  • It is recommended to run all standards and samples in duplicate.[10][11]

  • Add 50 µL of Standard or Sample to the appropriate wells.

  • Add 50 µL of 1X HRP-Conjugate to each well (except for the blank well).

  • Cover the plate with a plate sealer and incubate for 60 minutes at 37°C.

  • Aspirate the liquid from each well. Wash each well with 350 µL of 1X Wash Buffer. Repeat the wash process 3-5 times. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.[9]

  • Add 90 µL of TMB Substrate Reagent to each well.

  • Incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the optical density (OD) at 450 nm within 30 minutes.[7]

Data Analysis and Kit Validation

Calculation of Results
  • Calculate the average absorbance for each set of replicate standards and samples.

  • Subtract the average OD of the blank wells from all other ODs.

  • Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for best results.[2][11]

  • The concentration of 13,14-dihydro-PGE1 in the samples can be interpolated from this standard curve.[10]

  • Remember to multiply the interpolated concentration by the dilution factor if samples were diluted.[10]

Representative Data: Standard Curve

The following table shows typical data for a standard curve. This data is for demonstration purposes only and should not be used to interpret your results.

Standard Conc. (pg/mL)Mean OD (450nm)
50000.215
25000.348
12500.561
6250.875
312.51.253
156.251.689
78.132.011
02.450
Validation Data

5.3.1 Precision

Precision is determined by calculating the coefficient of variation (CV%) for replicate measurements. The CV should be ≤ 20%.[10]

  • Intra-Assay Precision: Determined by assaying 3 samples with low, medium, and high concentrations of 13,14-dihydro-PGE1 on one plate (n=20).

  • Inter-Assay Precision: Determined by assaying 3 samples with low, medium, and high concentrations on three different plates on three separate days.

Intra-Assay Precision Sample 1Sample 2Sample 3
N202020
Mean (pg/mL)1506002400
Std. Deviation9.033.0120.0
CV (%)6.05.55.0
Inter-Assay Precision Sample 1Sample 2Sample 3
N333
Mean (pg/mL)1656502550
Std. Deviation11.548.7191.2
CV (%)7.07.57.5

5.3.2 Linearity of Dilution

A sample spiked with a high concentration of 13,14-dihydro-PGE1 was serially diluted with the Standard & Sample Diluent to assess the linearity of the assay.[10]

Dilution FactorExpected (pg/mL)Observed (pg/mL)Recovery (%)
1:22000194097
1:410001050105
1:850048597
1:16250265106

5.3.3 Specificity (Cross-Reactivity)

The specificity of the antibody was determined by testing its cross-reactivity with structurally related compounds.

CompoundCross-Reactivity (%)
This compound 100
13,14-dihydro-15-keto PGE1100[12]
PGE1< 1.0
PGE2< 0.1
13,14-dihydro-15-keto PGF2α< 0.1[12]
PGF1α< 0.1[1]
PGD2< 0.1[3]

Troubleshooting

ProblemPossible CauseSolution
High Background Insufficient washing.Increase the number of washes and ensure complete removal of buffer after each wash.
Contaminated reagents.Use fresh reagents and deionized water.
No Signal Reagents not added in the correct order.Follow the protocol steps carefully.
Expired or improperly stored reagents.Check expiration dates and storage conditions.
Low Signal Insufficient incubation time/temperature.Ensure correct incubation times and temperatures are met.
Standards or samples are too dilute.Check dilutions and sample preparation.
Poor Standard Curve Improper standard dilution.Prepare fresh standards and pipette carefully.
Pipetting error.Use calibrated pipettes and practice good technique.
High CV (%) Inconsistent pipetting.Ensure consistent pipetting technique for all wells.[11]
Plate not washed evenly.Use a microplate washer or ensure consistent manual washing.

References

Troubleshooting & Optimization

13,14-Dihydro PGE1 stability in different solvent solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1) in various solvent solutions. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in several organic solvents and aqueous buffers. For optimal stock solution preparation, it is recommended to use organic solvents. The table below summarizes the solubility in common laboratory solvents.

Q2: How should I store this compound, both as a solid and in solution?

A2: Proper storage is critical to maintain the stability of this compound. As a solid, it is relatively stable when stored under appropriate conditions. In solution, its stability is more limited and dependent on the solvent and storage temperature.

Q3: Is there specific stability data available for this compound in different solvents over time?

A3: Comprehensive, publicly available stability studies detailing the degradation kinetics of this compound in various laboratory solvents are limited. However, a study has reported its stability in a biological matrix. In human plasma at 37°C, this compound has a half-life of several hours, which is comparable to its parent compound, Prostaglandin E1 (PGE1).

Due to the structural similarity, the stability profile of PGE1 can be used as a valuable reference. The stability of PGE1 is known to be influenced by pH, temperature, and the solvent. Generally, prostaglandins (B1171923) are more stable in organic solvents and less stable in aqueous solutions, especially at neutral or alkaline pH.

Q4: What are the known degradation products of prostaglandins like this compound?

A4: Prostaglandins of the E-series are susceptible to degradation, particularly through dehydration and isomerization. Under acidic conditions, PGE1 can dehydrate to form Prostaglandin A1 (PGA1). In basic solutions, PGE1 can isomerize to Prostaglandin B1 (PGB1). It is plausible that this compound undergoes similar degradation pathways. A stability-indicating analytical method, such as HPLC or LC-MS, should be used to monitor for the appearance of these potential degradants.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of biological activity. Degradation of this compound due to improper storage or handling.- Prepare fresh stock solutions from solid material. - Aliquot stock solutions to minimize freeze-thaw cycles. - Verify the pH of aqueous buffers; aim for a slightly acidic pH (around 6.0) for improved stability. - Protect solutions from light and store at or below -20°C.
Precipitation observed in the solution upon thawing or dilution. Poor solubility or exceeding the solubility limit in the chosen solvent.- Gently warm the solution and vortex to redissolve the compound. - When diluting into aqueous buffers, ensure the final concentration of the organic solvent from the stock solution is low and does not cause precipitation. - Consider using a different solvent system if precipitation persists.
Inconsistent results between experimental replicates. Inaccurate pipetting of viscous organic solvents like DMSO or partial degradation of the compound.- Use positive displacement pipettes for accurate handling of viscous solvents. - Ensure the stock solution is completely thawed and homogenous before preparing dilutions. - Perform a stability check of the working solutions over the duration of the experiment.
Appearance of unknown peaks in HPLC/LC-MS analysis. Degradation of this compound.- Compare the chromatogram with a freshly prepared standard to identify potential degradation products. - Refer to the literature for known degradation products of PGE1. - Adjust storage and handling procedures to minimize degradation.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
Dimethyl Sulfoxide (DMSO)>50 mg/mL / to 100 mM
Ethanol (B145695)>50 mg/mL / to 100 mM
Phosphate Buffered Saline (PBS), pH 7.2>1.6 mg/mL[2]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid (as supplied)-20°C≥ 2 years[2]
Solutions in Organic Solvents (e.g., DMSO, Ethanol)-20°CShort-term (days to weeks)
-80°CLong-term (up to 3 months is a general recommendation)
Aqueous Buffer Solutions-20°C or -80°CPrepare fresh and use immediately if possible. Avoid long-term storage.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in a given solvent. Method optimization will be required for specific applications.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Phosphoric acid or other suitable buffer components

  • Solvent for stability study (e.g., DMSO, ethanol, PBS)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (Prostaglandins have a weak chromophore, so low UV is necessary)

  • Injection Volume: 10 µL

4. Standard Preparation:

  • Prepare a stock solution of this compound in ethanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

5. Stability Study Sample Preparation:

  • Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 100 µg/mL).

  • Divide the solution into aliquots in appropriate vials for each time point and storage condition.

  • Store the samples under the desired conditions (e.g., room temperature, 4°C, -20°C).

6. Sample Analysis:

  • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a sample.

  • Dilute the sample with the mobile phase to fall within the range of the calibration curve.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.

7. Data Analysis:

  • Quantify the concentration of this compound at each time point using the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point.

  • Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

PGE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGE1 13,14-Dihydro PGE1 EP_Receptor EP Receptor (GPCR) PGE1->EP_Receptor Binds G_Protein G-Protein EP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Vasodilation, Anti-aggregation) PKA->Cellular_Response Phosphorylates targets leading to Troubleshooting_Workflow Start Inconsistent or Unexpected Experimental Results Check_Solution Is the this compound solution freshly prepared? Start->Check_Solution Prepare_Fresh Prepare a fresh stock solution from solid material. Check_Solution->Prepare_Fresh No Check_Storage Review storage conditions (temperature, light, aliquoting). Check_Solution->Check_Storage Yes Prepare_Fresh->Check_Storage Check_Solvent Verify solvent and buffer pH. Is it appropriate? Check_Storage->Check_Solvent Adjust_Solvent Use recommended solvents. Adjust buffer to slightly acidic pH. Check_Solvent->Adjust_Solvent No Run_QC Perform analytical QC (e.g., HPLC) on the solution. Check_Solvent->Run_QC Yes Adjust_Solvent->Run_QC Degradation_Confirmed Is degradation confirmed? Run_QC->Degradation_Confirmed Revise_Protocol Revise handling and storage protocol. Consider stability limitations. Degradation_Confirmed->Revise_Protocol Yes Consult_Support Consult Technical Support with stability data. Degradation_Confirmed->Consult_Support No/Unsure End Problem Resolved Revise_Protocol->End Consult_Support->End

References

Troubleshooting Guide for 13,14-Dihydro PGE1 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1). This guide provides answers to frequently asked questions and troubleshooting tips for common issues encountered during experiments involving this biologically active metabolite of Prostaglandin E1 (PGE1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a key metabolite of PGE1.[1] It exhibits significant biological activity, often comparable to its parent compound.[2] Its primary roles include the inhibition of ADP-induced platelet aggregation and acting as an antimitotic agent.[3] It has been shown to activate adenylate cyclase in certain cell types.[4]

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be kept at -20°C, where it can remain stable for at least two years.[4] Some suppliers recommend storage at -80°C for up to one year for the supplied compound and for up to three months for solutions.[5] It is typically shipped on wet ice.[4] For short-term storage, -20°C is also appropriate. The compound should be stored under desiccating conditions.

Q3: In what solvents can I dissolve this compound?

This compound is soluble in a variety of organic solvents. The table below summarizes its solubility in common laboratory solvents.

SolventConcentration
Dimethyl sulfoxide (B87167) (DMSO)>50 mg/mL[4], 100 mM
Ethanol>50 mg/mL[4], 100 mM
Dimethylformamide (DMF)>100 mg/mL[4]
Phosphate-buffered saline (PBS, pH 7.2)>1.6 mg/mL[4]

Q4: What is the stability of this compound in solution?

Solutions of this compound can be stored at -80°C for up to 3 months.[5] The stability of prostaglandin solutions can be affected by pH and temperature. For instance, PGE1 solutions in 10% dextrose are stable for at least 48 hours at 30°C in polypropylene (B1209903) syringes.[6] While specific data for this compound under various experimental conditions is limited, it is advisable to prepare fresh solutions for each experiment or to perform stability tests for your specific buffer and storage conditions.

Troubleshooting Common Experimental Issues

Q5: I am observing inconsistent results in my platelet aggregation assays. What could be the cause?

Inconsistent results in platelet aggregation assays can stem from several factors:

  • Compound Degradation: Ensure that your this compound stock solution is fresh and has been stored properly. Repeated freeze-thaw cycles should be avoided.

  • Platelet Viability: The health and concentration of your platelet-rich plasma (PRP) or washed platelets are critical. Ensure consistent preparation methods and use platelets within a few hours of isolation.

  • Agonist Concentration: The concentration of the aggregating agent (e.g., ADP) can significantly impact the inhibitory effect of this compound. Verify the concentration of your ADP solution.

  • Experimental Conditions: Maintain consistent temperature, stirring speed, and incubation times throughout your experiments.

Troubleshooting Workflow for Inconsistent Platelet Aggregation

start Inconsistent Results check_compound Check this compound Stock Solution start->check_compound check_platelets Evaluate Platelet Preparation and Viability start->check_platelets check_reagents Verify Agonist and Buffer Concentrations start->check_reagents check_protocol Review Experimental Protocol Consistency start->check_protocol prepare_fresh Prepare Fresh Stock check_compound->prepare_fresh standardize_platelets Standardize Platelet Isolation and Handling check_platelets->standardize_platelets validate_reagents Validate Reagent Concentrations check_reagents->validate_reagents optimize_protocol Optimize Protocol Parameters (Temp, Time, Stirring) check_protocol->optimize_protocol end Consistent Results prepare_fresh->end standardize_platelets->end validate_reagents->end optimize_protocol->end

Caption: Troubleshooting workflow for inconsistent platelet aggregation results.

Q6: My cell-based assay shows lower than expected activity for this compound. What are potential reasons?

Lower than expected activity in cell-based assays could be due to:

  • Receptor Expression: The cell line you are using may have low or variable expression of the appropriate prostaglandin E (EP) receptors. Verify receptor expression levels using techniques like qPCR or western blotting.

  • Cell Passage Number: High passage numbers can lead to changes in cell phenotype and receptor expression. Use cells within a defined passage number range.

  • Serum Interference: Components in the serum of your cell culture media could bind to this compound or interfere with its signaling. Consider performing experiments in serum-free media.

  • Compound Adsorption: Prostaglandins can be "sticky" and adsorb to plasticware. Using low-adhesion microplates or pre-treating plates with a blocking agent may help.

Q7: How can I confirm the identity and purity of my this compound sample?

If you suspect issues with the integrity of your compound, you can use analytical methods to confirm its identity and purity:

  • Mass Spectrometry (MS): To confirm the molecular weight (356.5 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A deuterated internal standard (13,14-dihydro Prostaglandin E1-d4) is available for quantification by GC- or LC-MS.[7]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on ADP-induced platelet aggregation.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.

    • Carefully collect the upper PRP layer.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).

  • Aggregation Measurement:

    • Pre-warm the PRP to 37°C.

    • Add a small volume of this compound solution (at various concentrations) or vehicle control to an aliquot of the PRP and incubate for a defined period (e.g., 2-5 minutes).

    • Add a sub-maximal concentration of ADP to induce aggregation.

    • Monitor the change in light transmittance using a platelet aggregometer for a set time (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced aggregation.

Quantitative Data for this compound

ParameterValueAssay ConditionReference
IC50 (ADP-induced platelet aggregation)31 nMHuman Platelet-Rich Plasma[4]
21 nMWashed Human Platelets[4]
10.8 ng/mLHuman Platelet-Rich Plasma[8]
Kact (Adenylate cyclase activation)668 nMNCB-20 Hybrid Cells[4]

Signaling Pathway

This compound, similar to PGE1, is known to activate G-protein coupled receptors, leading to the stimulation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP). This increase in cAMP is a key mechanism behind its anti-platelet and antimitotic effects.[3][4]

Signaling Pathway of this compound

ligand This compound receptor EP Receptor (GPCR) ligand->receptor g_protein G Protein (Gs) receptor->g_protein activates ac Adenylate Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Inhibition of Platelet Aggregation) pka->response leads to

Caption: Simplified signaling pathway of this compound via EP receptor activation.

References

Technical Support Center: Optimizing 13,14-Dihydro PGE1 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 13,14-Dihydro PGE1, a primary and biologically active metabolite of Prostaglandin (B15479496) E1 (PGE1), in in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a key metabolite of PGE1, exhibiting comparable biological activity to its parent compound.[1] Its primary mechanism involves acting as an agonist at prostanoid EP receptors. Activation of these G-protein coupled receptors, particularly EP2 and EP4, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] This elevation in cAMP mediates a variety of cellular responses, including smooth muscle relaxation (vasodilation) and inhibition of platelet aggregation.[2][4]

Q2: What are the recommended storage conditions and stability of this compound?

A2: For long-term storage, this compound should be kept at -20°C, where it is stable for at least two years.[1] It is typically supplied in a solution of methyl acetate, ethanol, or another organic solvent. For experimental use, prepare fresh dilutions in an appropriate solvent and then in culture medium.

Q3: In what solvents is this compound soluble?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) at concentrations greater than 50 mg/mL.[1] It is also soluble in aqueous solutions like phosphate-buffered saline (PBS, pH 7.2) at concentrations of approximately 1.6 mg/mL.[1]

Q4: What is a typical effective concentration range for this compound in in vitro assays?

A4: The effective concentration of this compound is highly dependent on the cell type and the specific assay being performed. However, published data indicates that it is potent in the nanomolar (nM) range for certain applications. For instance, it inhibits ADP-induced platelet aggregation with IC50 values of 21-31 nM and activates adenylyl cyclase with a Kact of 668 nM.[1] A preliminary dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.

Data Presentation: Efficacy and Activity

The following table summarizes key quantitative data regarding the in vitro activity of this compound.

ParameterAssay/Cell TypeReported ValueReference
IC50 ADP-induced platelet aggregation (human washed platelets)21 nM[1]
IC50 ADP-induced platelet aggregation (human platelet-rich plasma)31 nM[1]
ID50 ADP-induced platelet aggregation (human platelet-rich plasma)10.8 ng/mL[5]
Kact Adenylate Cyclase Activation (NCB-20 hybrid cells)668 nM[1]

IC50 (Half-maximal inhibitory concentration), ID50 (Half-maximal inhibitory dose), Kact (Activation constant).

Signaling Pathway

This compound primarily signals through EP receptors (EP2 and EP4), which are coupled to the Gαs protein. This activates adenylyl cyclase (AC), leading to the conversion of ATP to cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a cellular response.

PGE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EP_Receptor EP Receptor (EP2/EP4) Gas Gαs EP_Receptor->Gas Activates AC Adenylyl Cyclase (AC) Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Cellular Response (e.g., Inhibition of Platelet Aggregation) Downstream->Response PGE1_Metabolite This compound PGE1_Metabolite->EP_Receptor Binds

Caption: Simplified signaling pathway of this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration (Dose-Response Curve)

This protocol outlines the steps to determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound for a specific in vitro functional assay.

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Appropriate cell line and complete culture medium

  • 96-well microplates

  • Assay-specific reagents (e.g., for measuring cell viability, proliferation, or a specific signaling event)

  • Vehicle control (the solvent used for the stock solution)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare Serial Dilutions:

    • Prepare a high-concentration working stock of this compound in culture medium.

    • Perform a serial dilution (e.g., 1:3 or 1:10 dilutions) in culture medium to create a range of concentrations. A common starting range is 1 nM to 100 µM.

    • Prepare a vehicle control with the same final concentration of the solvent as the highest compound concentration.

  • Compound Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for vehicle control and untreated cells.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours), depending on the assay and cell type.

  • Assay Performance: Perform the specific functional or viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the output signal (e.g., absorbance, fluorescence).

    • Normalize the data to the vehicle control.

    • Plot the response against the logarithm of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the EC50 or IC50 value.

Protocol 2: Assessing Cytotoxicity using MTT Assay

This protocol is for evaluating the cytotoxic effects of this compound on a given cell line.

Materials:

  • Same as Protocol 1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Follow Steps 1-4 from Protocol 1.

  • Add MTT Reagent: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will metabolize MTT into formazan (B1609692) crystals.

  • Solubilize Formazan: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot this against the log of the compound concentration to generate a dose-response curve and determine the LC50 (lethal concentration, 50%).

Experimental Workflow

The following diagram illustrates a general workflow for optimizing the use of this compound in your in vitro studies.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_exp Phase 3: Definitive Experiment Lit_Review Literature Review & Define Objectives Stock_Prep Prepare Stock Solution (e.g., 100 mM in DMSO) Lit_Review->Stock_Prep Dose_Response Perform Dose-Response (Wide Range: 1 nM - 100 µM) Stock_Prep->Dose_Response Cytotoxicity Assess Cytotoxicity (MTT Assay) Dose_Response->Cytotoxicity Time_Course Conduct Time-Course Experiment Cytotoxicity->Time_Course Optimal_Conc Select Optimal, Non-Toxic Concentration and Time Time_Course->Optimal_Conc Main_Exp Perform Main Experiment with Appropriate Controls Optimal_Conc->Main_Exp Data_Analysis Analyze and Interpret Results Main_Exp->Data_Analysis

Caption: General workflow for concentration optimization.

Troubleshooting Guide

This guide addresses common issues that may arise during your experiments with this compound.

IssuePossible Cause(s)Recommended Solution(s)
No or Low Biological Effect Concentration too low: The concentration used may be below the effective range for your specific cell line or assay.Perform a broader dose-response study, starting from low nM to high µM concentrations.
Compound degradation: Improper storage or handling may have led to degradation.Ensure the compound is stored at -20°C and protected from light. Prepare fresh dilutions for each experiment.
Cell line unresponsive: The target receptors (e.g., EP2, EP4) may not be expressed or functional in your chosen cell line.Verify receptor expression using techniques like qPCR or Western blotting. Consider using a different cell line with known receptor expression.
High Variability Between Replicates Inconsistent cell seeding: Uneven cell distribution in the microplate wells.Ensure a homogenous cell suspension before and during seeding.
Pipetting errors: Inaccurate preparation of serial dilutions or addition to wells.Use calibrated pipettes and be meticulous during the dilution process.
Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound.Avoid using the outer wells of the plate for experimental data points; fill them with sterile medium or PBS instead.
Unexpected Cytotoxicity Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells, including the vehicle control.
Compound-induced cytotoxicity: this compound has been noted as an antimitotic agent and may be cytotoxic at high concentrations.Perform a cytotoxicity assay (e.g., MTT) to determine the toxic concentration range. Choose a concentration for your functional assays that is well below the cytotoxic threshold.
Contamination: Bacterial or fungal contamination can affect cell health and experimental outcomes.Practice good aseptic technique and regularly check cultures for signs of contamination.
Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common experimental problems.

Troubleshooting_Tree Start Experiment Outcome Unsatisfactory Check_Variability High Variability? Start->Check_Variability Check_Effect No/Low Effect? Check_Variability->Check_Effect No Review_Pipetting Review Pipetting Technique & Cell Seeding Protocol Check_Variability->Review_Pipetting Yes Check_Toxicity Unexpected Cytotoxicity? Check_Effect->Check_Toxicity No Increase_Conc Increase Concentration Range (Broader Dose-Response) Check_Effect->Increase_Conc Yes Solvent_Control Assess Solvent Toxicity (Vehicle Control) Check_Toxicity->Solvent_Control Yes End Re-run Experiment Check_Toxicity->End No Use_Inner_Wells Use Inner Wells of Plate to Avoid Edge Effects Review_Pipetting->Use_Inner_Wells Use_Inner_Wells->End Check_Receptor Verify Receptor Expression (qPCR/Western Blot) Increase_Conc->Check_Receptor Check_Compound Check Compound Stability & Prepare Fresh Stock Check_Receptor->Check_Compound Check_Compound->End Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Solvent_Control->Cytotoxicity_Assay Lower_Conc Use Lower, Non-Toxic Concentration Cytotoxicity_Assay->Lower_Conc Lower_Conc->End

Caption: A decision tree for troubleshooting experiments.

References

Technical Support Center: Analysis of 13,14-Dihydro PGE1 and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1) and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: this compound is a biologically active metabolite of Prostaglandin E1 (PGE1). Its primary degradation product is 15-keto-13,14-dihydro-PGE1 . This conversion is an oxidation reaction at the C-15 position. Further metabolism can lead to other downstream products.

Q2: How stable is this compound in solution and how should it be stored?

A2: this compound, like other prostaglandins (B1171923), can be sensitive to storage conditions. For long-term storage, it is recommended to store it at -20°C as a solution in an organic solvent like methyl acetate, ethanol, or DMSO.[1] For short-term use, solutions in aqueous buffers can be prepared, but their stability is limited and pH-dependent. It is advisable to prepare fresh aqueous solutions for each experiment.

Q3: What are the most common analytical methods for identifying and quantifying this compound and its degradation products?

A3: The most common and sensitive methods are mass spectrometry-based techniques coupled with chromatography. These include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying prostaglandins and their metabolites in biological samples.[2][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often requires derivatization of the analytes but provides high resolution and sensitivity.[4][5]

Immunoassays (ELISA, RIA) are also used but may suffer from cross-reactivity with other related prostaglandins.[3]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound or its Metabolites in LC-MS/MS Analysis
Potential Cause Troubleshooting Step
Sample Degradation Ensure proper sample collection and storage. Prostaglandins are sensitive to temperature and pH. Store samples at -80°C and minimize freeze-thaw cycles.
Inefficient Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is adjusted correctly (typically to pH 3) before extraction to protonate the carboxylic acid group for better retention on reversed-phase SPE cartridges.[2]
Suboptimal Ionization Prostaglandins are typically analyzed in negative ion mode electrospray ionization (ESI). Optimize ESI source parameters (e.g., capillary voltage, source temperature, gas flows).
Incorrect MS/MS Transitions Verify the precursor and product ion m/z values for your specific analytes and internal standards. Use a deuterated internal standard for this compound (e.g., this compound-d4) to normalize for extraction and ionization variability.[6][7]
Matrix Effects Biological matrices can suppress or enhance the analyte signal. Perform a post-extraction spike to evaluate matrix effects. If significant, consider further sample cleanup or use a matrix-matched calibration curve.
Issue 2: Poor Chromatographic Peak Shape or Resolution
Potential Cause Troubleshooting Step
Inappropriate Column Chemistry Use a C18 column suitable for lipid analysis. Ensure the mobile phase composition is optimized for the separation of prostaglandins. A gradient elution with acetonitrile (B52724) and water containing a small amount of acetic acid (e.g., 0.1%) is commonly used to improve peak shape and ionization.[3]
Sample Overload Inject a smaller volume or dilute the sample.
Contamination Flush the column and LC system with a strong solvent to remove any contaminants.
Incompatible Sample Solvent Ensure the final sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound and its Metabolites from Plasma
  • Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately to separate plasma.

  • Internal Standard Spiking: Add a known amount of deuterated internal standard (e.g., this compound-d4) to the plasma sample.

  • Protein Precipitation: Precipitate proteins by adding a cold organic solvent like acetonitrile or methanol (B129727) (typically 3 volumes of solvent to 1 volume of plasma). Vortex and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Acidify the supernatant from the protein precipitation step to pH ~3 with an acid like formic acid or hydrochloric acid.[2]

    • Load the acidified sample onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the analytes with a high percentage of organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General LC-MS/MS Parameters
  • LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% acetic acid.

  • Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid.[3]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound355.2Varies by instrument
15-keto-13,14-dihydro-PGE1353.2Varies by instrument
This compound-d4 (Internal Standard)359.2Varies by instrument

Note: The exact m/z values for product ions should be optimized for the specific mass spectrometer being used.

Visualizations

PGE1_Metabolism PGE1 Prostaglandin E1 (PGE1) Dihydro_PGE1 This compound PGE1->Dihydro_PGE1 Reduction Keto_Dihydro_PGE1 15-keto-13,14-dihydro-PGE1 Dihydro_PGE1->Keto_Dihydro_PGE1 Oxidation

Caption: Metabolic pathway of Prostaglandin E1 to this compound and its subsequent degradation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate SPE Solid-Phase Extraction Precipitate->SPE Evaporate Evaporation & Reconstitution SPE->Evaporate LC_MSMS LC-MS/MS Analysis Evaporate->LC_MSMS Data Data Processing & Quantification LC_MSMS->Data

Caption: A typical experimental workflow for the analysis of this compound from plasma samples.

References

mitigating interference in 13,14-Dihydro PGE1 immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 13,14-Dihydro PGE1 immunoassays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound immunoassays. The advice provided is generally applicable to competitive ELISA formats used for small molecule quantification.

Q1: Why are my blank or zero standard optical density (OD) readings too high?

High background can obscure the signal from your samples and reduce the dynamic range of the assay. Common causes and solutions include:

  • Inadequate Washing: Residual conjugate or other reagents can lead to a high background signal.

    • Solution: Ensure thorough washing of all wells between steps. Increase the number of wash cycles or the soak time for the wash buffer. If using an automated plate washer, check that all nozzles are dispensing and aspirating correctly.

  • Contaminated Reagents: Buffers or substrate solutions may be contaminated.

    • Solution: Use fresh, high-purity water and reagents. Prepare solutions in clean glassware. The TMB substrate, in particular, should be colorless before use and protected from light.

  • Improper Blocking: Incomplete blocking of the microplate wells can lead to non-specific binding of antibodies or conjugate.

    • Solution: Increase the blocking incubation time or try a different blocking agent (e.g., BSA, non-fat dry milk, or a commercial blocking buffer).

  • Excessive Antibody or Conjugate Concentration: Using too much detection antibody or enzyme conjugate can result in high background.

    • Solution: Titrate the antibody and conjugate to determine the optimal concentration that provides a good signal-to-noise ratio.

Q2: Why is the reproducibility between my duplicate or triplicate wells poor?

Inconsistent results between replicates can cast doubt on the reliability of your data. Here are some potential reasons and how to address them:

  • Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.

    • Solution: Ensure your pipettes are properly calibrated. Use fresh tips for each standard and sample. When adding reagents, pipette onto the side of the wells to avoid splashing and ensure consistent mixing.

  • Inconsistent Incubation Conditions: Variations in temperature across the plate can lead to "edge effects" where wells on the perimeter behave differently from those in the center.

    • Solution: Use a plate sealer during incubations to prevent evaporation. Avoid stacking plates in the incubator to ensure uniform temperature distribution.

  • Improper Mixing: Reagents, standards, and samples must be thoroughly mixed before being added to the plate.

    • Solution: Gently vortex or invert solutions before use. Ensure a consistent mixing technique for all wells after adding reagents.

Q3: My standard curve has a poor fit or low signal.

A reliable standard curve is essential for accurate quantification. If you're having trouble with your standard curve, consider the following:

  • Incorrect Standard Preparation: Errors in the serial dilution of your standards are a common problem.

    • Solution: Carefully check your calculations and pipetting technique when preparing the standard dilutions. Prepare fresh standards for each assay, as their stability in solution can be limited.

  • Degraded Standard: The this compound standard may have degraded due to improper storage or handling.

    • Solution: Store standards as recommended by the manufacturer, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Assay Range Mismatch: The concentrations of your standards may be outside the optimal range of the assay.

    • Solution: Adjust the range of your standard curve to better bracket the expected concentrations in your samples. In a competitive ELISA, a weak signal for the standard curve (i.e., high ODs) can mean the standard concentrations are too low.

Q4: My sample readings are inconsistent or lower than expected, suggesting interference.

Interference from components in the sample matrix is a significant challenge in immunoassays for lipids like this compound.

  • Matrix Effects: Lipids, proteins, and other molecules in complex samples (e.g., plasma, serum, tissue homogenates) can interfere with antibody-antigen binding.[1][2]

    • Solution:

      • Sample Dilution: Diluting your samples with the assay buffer can reduce the concentration of interfering substances.[1] A dilution of at least 1:10 is often a good starting point for plasma or serum.[2]

      • Sample Extraction: Solid-Phase Extraction (SPE) is a highly effective method for purifying and concentrating prostaglandins (B1171923) from complex matrices, thereby removing interfering components.

  • Cross-Reactivity: Structurally similar prostaglandins and their metabolites can bind to the assay antibody, leading to inaccurate results.

    • Solution: Consult your assay kit's product insert for specific cross-reactivity data. If significant cross-reactivity with a compound known to be in your sample is a concern, you may need to use a more specific antibody or a different analytical method like LC-MS/MS.

  • Lipemia: High levels of lipids in samples (lipemic samples) can cause significant interference through both physical and chemical mechanisms.[3][4][5][6][7]

    • Solution: For moderately lipemic samples, high-speed centrifugation can help to separate the lipid layer. For highly lipemic samples, sample extraction is recommended. Some protocols suggest using lipid-clearing agents, but their compatibility with the immunoassay must be verified.[6]

Data Presentation: Interference and Mitigation

Table 1: Cross-Reactivity of a Prostaglandin (B15479496) E1 (PGE1) Immunoassay

This table provides an example of cross-reactivity data from a commercially available PGE1 ELISA kit. It is important to consult the product insert for your specific this compound assay for its cross-reactivity profile.

CompoundCross-Reactivity (%)
PGE1100%
PGE26.50%
PGE32.22%
13,14-dihydro-PGE1 1.50%
15-keto-PGE11.15%
13,14-dihydro-15-keto-PGE10.19%
PGF1α0.14%
PGF2α0.04%

Data adapted from a commercially available PGE1 ELISA kit datasheet.

Table 2: Comparison of Prostaglandin Extraction Method Recoveries

This table summarizes recovery data for different prostaglandin extraction methods from various studies. Recovery can be sample- and analyte-dependent.

Extraction MethodAnalyte(s)Sample MatrixApproximate Recovery (%)Reference
Hexane (B92381):2-propanolProstaglandinsBrain Tissue12-37% greater than Folch method[8]
Single-step MethanolProstaglandinsBrain Tissue~97%[9]
Acetone/ChloroformProstaglandinsBrain TissueLower than single-step methanol[9]
Solid-Phase ExtractionPGE2 and metabolitesPlasma, Urine>90%

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandins from Plasma or Serum

This protocol is a general guideline for extracting prostaglandins using a C18 reverse-phase SPE column. Optimization may be required for your specific application.

Materials:

  • C18 SPE Cartridge

  • 2N HCl

  • Ethanol

  • Deionized Water

  • Hexane

  • Ethyl Acetate (B1210297)

  • Nitrogen gas stream

  • Assay Buffer

Procedure:

  • Sample Acidification: Acidify the plasma or serum sample to a pH of ~3.5 by adding approximately 50 µL of 2N HCl per 1 mL of sample.

  • Incubation & Centrifugation: Incubate the acidified sample at 4°C for 15 minutes. Centrifuge to pellet any precipitate.

  • Column Conditioning: Prepare the C18 SPE column by washing with 10 mL of ethanol, followed by 10 mL of deionized water.

  • Sample Loading: Apply the supernatant from the acidified sample to the conditioned column. A slow flow rate of about 0.5 mL/minute is recommended.

  • Column Washing:

    • Wash the column with 10 mL of deionized water.

    • Wash the column with 10 mL of 15% ethanol.

    • Wash the column with 10 mL of hexane to remove neutral lipids.

  • Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate.

  • Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in an appropriate volume of assay buffer for use in the immunoassay.

Visualizations

Signaling Pathway of this compound

This compound is a biologically active metabolite of Prostaglandin E1 (PGE1).[10][11][12] It is known to exert its effects by activating adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels.[10][11] This pathway is similar to that of PGE1, which acts through G-protein coupled E-prostanoid (EP) receptors. The resulting increase in cAMP mediates various physiological responses, including the inhibition of platelet aggregation.[10][13]

13_14_Dihydro_PGE1_Signaling This compound Signaling Pathway cluster_membrane Cell Membrane EP_Receptor EP Receptor (GPCR) G_Protein G-Protein (Gs) EP_Receptor->G_Protein Activates Analyte This compound Analyte->EP_Receptor Binds Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Response Phosphorylates Targets

Caption: Signaling pathway of this compound via EP receptor activation.

Experimental Workflow for Troubleshooting High Background

This workflow outlines the logical steps to diagnose and resolve high background issues in your immunoassay.

Troubleshooting_High_Background Troubleshooting Workflow: High Background Start High Background Observed Check_Reagents Prepare Fresh Buffers & Substrate Start->Check_Reagents Step 1 Check_Washing Optimize Wash Steps (Increase volume/number) Check_Reagents->Check_Washing Step 2 Check_Blocking Optimize Blocking (Increase time/change agent) Check_Washing->Check_Blocking Step 3 Check_Concentrations Titrate Antibody & Conjugate Concentrations Check_Blocking->Check_Concentrations Step 4 Re_Run_Assay Re-run Assay Check_Concentrations->Re_Run_Assay Resolved Problem Resolved Re_Run_Assay->Resolved

Caption: A stepwise workflow for troubleshooting high background in immunoassays.

Logical Relationship of Interference Sources and Mitigation

This diagram illustrates the common sources of interference in this compound immunoassays and the corresponding mitigation strategies.

Interference_Mitigation Interference Sources and Mitigation Strategies cluster_sources Sources of Interference cluster_mitigation Mitigation Strategies Matrix Matrix Effects (Lipids, Proteins) Dilution Sample Dilution Matrix->Dilution Reduces Concentration Extraction Solid-Phase Extraction (SPE) Matrix->Extraction Removes Interferents Cross_Reactivity Cross-Reactivity (Other Prostaglandins) Method Alternative Method (e.g., LC-MS/MS) Cross_Reactivity->Method Provides Higher Specificity Extraction->Method Often used prior to

Caption: Relationship between interference sources and mitigation methods.

References

proper storage and handling of 13,14-Dihydro PGE1

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 13,14-Dihydro PGE1

Welcome to the technical support center for 13,14-Dihydro Prostaglandin (B15479496) E1 (this compound). This guide provides researchers, scientists, and drug development professionals with comprehensive information on the proper storage, handling, and use of this compound, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a biologically active metabolite of Prostaglandin E1 (PGE1). It is known to be a potent inhibitor of ADP-induced platelet aggregation and an activator of adenylate cyclase.[1]

Q2: What are the primary applications of this compound in research?

A2: Researchers utilize this compound to study its effects on platelet function, smooth muscle relaxation, and other physiological processes mediated by prostanoid receptors. It is often used in in vitro assays to investigate signaling pathways involving cyclic AMP (cAMP).[2]

Q3: How should I store this compound upon receipt?

A3: Proper storage is crucial to maintain the stability and activity of this compound. Recommended storage conditions are summarized in the table below.

Q4: How do I reconstitute lyophilized this compound?

A4: To reconstitute lyophilized this compound, use a high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[1] For detailed instructions, please refer to the Experimental Protocols section.

Q5: What is the stability of this compound in aqueous solutions?

A5: this compound, like other prostaglandins (B1171923), is less stable in aqueous solutions compared to organic solvents. It is recommended to prepare aqueous working solutions fresh for each experiment and avoid long-term storage.[3] For critical experiments, it is advisable to prepare fresh dilutions from a frozen organic stock.

Quantitative Data Summary

The following table summarizes the key quantitative data for the storage and handling of this compound.

ParameterValueCitation(s)
Storage Temperature
Lyophilized Powder (Short-term)-20°C
Lyophilized Powder (Long-term)-20°C or -80°C[4]
In Organic Solvent-20°C or -80°C[4]
Stability
Lyophilized PowderUp to 12 months at -20°C
In Methyl Acetate≥ 2 years at -20°C[5]
In Solution (at -80°C)Up to 3 months[4]
Solubility
Dimethylformamide (DMF)>100 mg/mL[1]
Dimethyl sulfoxide (DMSO)>50 mg/mL[1]
Ethanol>50 mg/mL[1]
PBS (pH 7.2)>1.6 mg/mL[1]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

  • Question: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous experimental buffer. What could be the cause and how can I prevent this?

  • Answer: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like prostaglandins. This is likely due to the compound's lower solubility in aqueous solutions compared to the organic stock solvent.

    • Troubleshooting Steps:

      • Decrease the final concentration: The final concentration in your aqueous buffer may be too high. Try preparing a more dilute working solution.

      • Use a carrier protein: Incorporating a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to 1% in your aqueous buffer can help to maintain the solubility of hydrophobic molecules.

      • Vortex during dilution: Vigorously vortex the aqueous buffer while slowly adding the stock solution to facilitate rapid and uniform mixing, which can prevent localized high concentrations and subsequent precipitation.

      • Prepare fresh dilutions: Avoid using old aqueous dilutions, as prostaglandins can degrade or aggregate over time in aqueous environments. Prepare fresh working solutions for each experiment.[3]

Issue 2: Inconsistent or lower-than-expected biological activity.

  • Question: My this compound is not inhibiting platelet aggregation as effectively as expected based on the reported IC50 value. What are the possible reasons for this?

  • Answer: Reduced biological activity can stem from several factors related to handling, storage, or the experimental setup.

    • Troubleshooting Steps:

      • Verify Stock Solution Integrity:

        • Improper Storage: Confirm that the compound has been stored correctly at -20°C or -80°C and protected from light and moisture.[4]

        • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution, which can lead to degradation. Aliquot the stock solution into smaller, single-use volumes.

      • Experimental Conditions:

        • Cell Health: Ensure the cells (e.g., platelets) are viable and responsive. Use fresh preparations of platelet-rich plasma.[6]

        • Agonist Concentration: The concentration of the platelet agonist (e.g., ADP) used can influence the apparent inhibitory effect. Ensure you are using a consistent and appropriate concentration of the agonist.

        • Incubation Time: The pre-incubation time of the platelets with this compound before adding the agonist can be critical. Optimize this incubation time for your specific assay conditions.

      • Reagent Quality:

        • Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to prevent degradation.

        • Buffer Composition: Ensure the pH and composition of your experimental buffer are appropriate and consistent.

Issue 3: Difficulty dissolving the lyophilized powder.

  • Question: The lyophilized powder of this compound is not dissolving completely in my chosen solvent. What should I do?

  • Answer: Complete dissolution is essential for accurate concentration determination and consistent experimental results.

    • Troubleshooting Steps:

      • Choice of Solvent: Ensure you are using a recommended solvent such as DMSO, ethanol, or DMF.[1]

      • Warming and Vortexing: Gently warm the solution to room temperature and vortex for a few minutes to aid dissolution. Sonication in a water bath for a short period can also be effective.

      • Solvent Volume: Ensure you are using a sufficient volume of solvent to achieve a concentration that is within the known solubility limits (see Quantitative Data Summary table).

      • Brief Centrifugation: Small amounts of powder may get trapped in the cap or on the sides of the vial during shipping. Briefly centrifuge the vial before opening to collect all the powder at the bottom.[4]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol describes the preparation of a stock solution and subsequent aqueous working solutions of this compound.

Materials:

  • Lyophilized this compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile microcentrifuge tubes

  • Phosphate Buffered Saline (PBS), pH 7.2 or other appropriate aqueous buffer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.[4] b. Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of this compound (MW: 356.5 g/mol ), add 280.5 µL of DMSO. c. Cap the vial tightly and vortex gently until the powder is completely dissolved. A brief, gentle warming to room temperature may aid dissolution. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (Aqueous): a. On the day of the experiment, thaw a single aliquot of the stock solution. b. Prepare your desired concentration by diluting the stock solution into the appropriate aqueous buffer (e.g., PBS, pH 7.2). c. To minimize precipitation, add the stock solution to the aqueous buffer while vortexing the buffer. d. Use the freshly prepared aqueous working solution immediately for your experiments. Do not store aqueous solutions for extended periods.

Protocol 2: In Vitro Platelet Aggregation Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry.

Materials:

  • Freshly prepared human platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP) for blanking the aggregometer

  • This compound working solutions

  • Adenosine diphosphate (B83284) (ADP) solution (agonist)

  • Saline or appropriate buffer as a vehicle control

  • Light Transmission Aggregometer and cuvettes with stir bars

Procedure:

  • Instrument Setup: a. Turn on the aggregometer and allow it to warm up according to the manufacturer's instructions. b. Set the temperature to 37°C.

  • Sample Preparation: a. Pipette the required volume of PRP into an aggregometer cuvette containing a stir bar. Allow the PRP to equilibrate to 37°C for a few minutes. b. Calibrate the aggregometer by setting 0% aggregation with the PRP sample and 100% aggregation with a PPP sample.

  • Inhibition Assay: a. Add a small volume of the this compound working solution or vehicle control to the PRP in the cuvette. b. Incubate for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring. c. Initiate the aggregation by adding the ADP solution to the cuvette. d. Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.

  • Data Analysis: a. Determine the maximal aggregation percentage for each concentration of this compound and the vehicle control. b. Calculate the percentage inhibition of aggregation for each concentration relative to the vehicle control. c. Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 3: Adenylate Cyclase Activation Assay

This protocol provides a general method to measure the activation of adenylate cyclase by this compound through the quantification of intracellular cAMP.

Materials:

  • Cultured cells expressing the target prostanoid receptor (e.g., EP2 or EP4)

  • This compound working solutions

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

Procedure:

  • Cell Seeding: a. Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Cell Treatment: a. Wash the cells with a serum-free medium or an appropriate assay buffer. b. Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 10-15 minutes) to inhibit cAMP degradation. c. Add different concentrations of this compound or vehicle control to the wells. d. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: a. Aspirate the medium and lyse the cells according to the instructions of your chosen cAMP assay kit. b. Measure the intracellular cAMP concentration in the cell lysates using the assay kit.

  • Data Analysis: a. Generate a standard curve for cAMP concentration. b. Determine the cAMP concentration for each experimental condition. c. Plot the cAMP concentration against the log concentration of this compound to determine the EC50 or Kact value for adenylate cyclase activation.

Visualizations

Signaling Pathway of this compound

This compound, similar to PGE1, is expected to exert its effects through E-type prostanoid (EP) receptors, particularly EP2 and EP4 receptors, which are coupled to the Gs alpha subunit of G proteins. This leads to the activation of adenylate cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to mediate various downstream cellular responses, such as the inhibition of platelet aggregation.[7][8]

PGE1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGE1 This compound EP_Receptor EP2/EP4 Receptor PGE1->EP_Receptor Binds G_Protein Gs Protein EP_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Platelet Aggregation) PKA->Response Phosphorylates Downstream Targets

Caption: Signaling pathway of this compound via EP receptors.

Experimental Workflow for Platelet Aggregation Inhibition Assay

The following diagram illustrates the key steps in performing a platelet aggregation inhibition assay with this compound.

Platelet_Aggregation_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp equilibrate Equilibrate PRP at 37°C in Aggregometer prep_prp->equilibrate add_compound Add this compound or Vehicle Control equilibrate->add_compound incubate Incubate for 2-5 minutes add_compound->incubate add_agonist Add ADP to Induce Aggregation incubate->add_agonist record Record Light Transmission add_agonist->record analyze Analyze Data and Calculate IC50 record->analyze end End analyze->end

References

Technical Support Center: 13,14-Dihydro PGE1 Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1), ensuring its stability throughout experimental procedures is critical for obtaining accurate and reproducible results. This technical support center provides essential information, troubleshooting guides, and frequently asked questions regarding the impact of pH and temperature on the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] If the compound is in a solvent, it should also be stored at -20°C. Short-term storage conditions are also recommended at -20°C.

Q2: How stable is this compound in aqueous solutions at different pH values?

Direct quantitative studies on the pH stability of this compound are limited. However, based on studies of the closely related compound, 13,14-dihydro-15-keto-PGE2, it is known that its decomposition is dependent on pH.[2] Prostaglandin E1 (PGE1), the parent compound of this compound, is also known to be unstable in aqueous solutions, with its degradation being pH-dependent. PGE1 is more stable in acidic solutions (pH < 5) and degrades more rapidly at neutral or alkaline pH.[3][4] It is therefore recommended to handle aqueous solutions of this compound with care, especially at neutral to alkaline pH.

Q3: What is the effect of temperature on the stability of this compound?

Elevated temperatures are expected to accelerate the degradation of this compound. Studies on the related compound 13,14-dihydro-15-keto-PGE2 show that its decomposition is temperature-dependent.[2] Similarly, the degradation of PGE1 is accelerated by increased temperature.[4] Therefore, it is crucial to keep solutions of this compound cool and avoid unnecessary exposure to high temperatures.

Q4: What are the likely degradation products of this compound?

While specific degradation products of this compound are not extensively documented, the degradation of PGE1 involves dehydration to form Prostaglandin A1 (PGA1), which can then isomerize to Prostaglandin B1 (PGB1).[4] It is plausible that this compound could undergo similar degradation pathways. A study on 13,14-dihydro-15-keto-PGE2 identified 13,14-dihydro-15-keto-PGA2 as a degradation product under neutral conditions.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution or in-assay instability.- Prepare fresh stock solutions frequently. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Minimize the time this compound is in aqueous buffer, especially at neutral or alkaline pH. - Perform experiments on ice where possible.
Loss of biological activity Degradation of the compound due to improper storage or handling.- Verify storage conditions (-20°C). - Protect from light. - Consider the pH of your experimental buffer and its potential impact on stability.
Appearance of unexpected peaks in chromatography Formation of degradation products.- Analyze for potential degradation products like the corresponding PGA and PGB analogs. - Develop a stability-indicating analytical method to separate the parent compound from its degradants.

Data on Stability of a Related Compound

Table 1: Stability of 13,14-dihydro-15-keto-PGE2

ConditionObservationReference
pH Dependence Decomposition follows first-order kinetics and is dependent on pH.[2]
Temperature Dependence Decomposition is dependent on temperature.[2]
Effect of Albumin Albumin accelerates the decomposition of 13,14-dihydro-15-keto-PGE2.[2]
Degradation Product (Neutral pH) At or near neutrality in the absence of albumin, decomposition leads to the formation of 13,14-dihydro-15-keto-PGA2.[2]
Degradation at Elevated pH Cyclization into 11-deoxy-13,14-dihydro-15-keto-11,16-bicyclo-PGE2 occurs at elevated pH in aqueous buffers.[2]

Note: This data is for 13,14-dihydro-15-keto-PGE2 and should be considered as indicative for the potential stability behavior of this compound.

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions. Researchers should adapt this protocol based on their specific experimental needs and available analytical instrumentation.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in an organic solvent such as ethanol (B145695) or DMSO at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 40°C or 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Alkaline Hydrolysis: Dilute the stock solution in 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 40°C or 60°C) for various time points.

  • Neutral Hydrolysis: Dilute the stock solution in purified water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL. Incubate at a controlled temperature (e.g., 40°C or 60°C) for various time points.

  • Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) to a final concentration of 100 µg/mL. Incubate at room temperature for various time points.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) for various time points.

  • Photolytic Degradation: Expose a solution of the compound to UV or fluorescent light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • If necessary, neutralize the acidic and alkaline samples.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[5][6]

4. Data Analysis:

  • Quantify the amount of this compound remaining at each time point.

  • Calculate the percentage of degradation.

  • Identify and quantify any major degradation products.

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound is a biologically active metabolite of PGE1 and has been shown to activate adenylate cyclase.[1][7] This suggests that it likely exerts its effects through G-protein coupled receptors (GPCRs), similar to other prostaglandins (B1171923). The activation of adenylate cyclase leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) and downstream signaling cascades.

13_14_Dihydro_PGE1_Signaling_Pathway GPCR Prostaglandin Receptor (e.g., EP) G_Protein G-protein (Gs) GPCR->G_Protein Activates Dihydro_PGE1 This compound Dihydro_PGE1->GPCR Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: Proposed signaling pathway for this compound.

Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Analysis_Workflow Start Start: Prepare this compound Stock Solution Stress Expose to Stress Conditions (pH, Temperature, Light, Oxidizing Agent) Start->Stress Sampling Collect Samples at Different Time Points Stress->Sampling Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Sampling->Analysis Quantification Quantify Remaining This compound Analysis->Quantification Degradants Identify and Quantify Degradation Products Analysis->Degradants Data Analyze Data and Determine Degradation Kinetics Quantification->Data Degradants->Data End End: Stability Profile Established Data->End

Caption: Workflow for this compound stability assessment.

References

Technical Support Center: 13,14-Dihydro PGE1 Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1) Radioimmunoassay (RIA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this assay.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in ensuring the accuracy of a this compound RIA?

A1: The accuracy of a this compound RIA is critically dependent on three key areas:

  • Sample Preparation: Due to the presence of interfering substances in biological matrices, proper extraction and purification of this compound from the sample is paramount. Unextracted plasma or serum is often unsuitable for this type of assay.

  • Antibody Specificity: The antibody used must exhibit high specificity for this compound with minimal cross-reactivity to other prostaglandins (B1171923) (PGE1, PGE2, etc.) and their metabolites.

  • Assay Validation: Comprehensive validation of the RIA is essential. This includes not only determining sensitivity, specificity, and precision but also conducting parallelism studies to check for matrix effects.

Q2: How should I handle and store my samples to ensure the stability of this compound?

A2: Prostaglandins can be unstable. To ensure the integrity of your samples, the following handling and storage procedures are recommended:

  • Blood Collection: Collect blood samples in tubes containing an anticoagulant like EDTA.

  • Immediate Processing: Process the blood as quickly as possible to obtain plasma. Samples should be kept at 4°C during processing.

  • Storage: For long-term storage, plasma samples should be kept at -70°C.

Q3: What level of cross-reactivity is acceptable for the antibody in my this compound RIA?

A3: Ideally, the antibody should have very low cross-reactivity with other related prostaglandins. While the acceptable level can depend on the specific research question and the expected concentrations of potentially cross-reacting substances, a cross-reactivity of less than 1% for closely related prostaglandins is generally desirable. It is crucial to test the antibody against a panel of relevant prostaglandins to fully characterize its specificity.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during your this compound RIA experiments.

Problem 1: High Non-Specific Binding (NSB)

Potential Cause Troubleshooting Step
Poor quality tracer Ensure the radiolabeled this compound is of high purity and has not degraded. Consider purifying the tracer if necessary.
Issues with separation of bound and free ligand Optimize the concentration of the separation reagent (e.g., charcoal, second antibody). Ensure adequate incubation time and temperature for the separation step.
Contaminated buffers or tubes Prepare fresh buffers and use high-quality assay tubes.

Problem 2: Low Signal or Low Maximum Binding (B0)

Potential Cause Troubleshooting Step
Inactive antibody Verify the storage conditions and age of the antibody. Test a new vial or lot of the antibody.
Degraded tracer Check the expiration date and storage of the radiolabeled ligand. High non-specific binding can also be an indicator of a degraded tracer.
Incorrect buffer pH or ionic strength Prepare fresh assay buffer and verify the pH.
Insufficient incubation time Optimize the incubation time for the antibody-antigen reaction.

Problem 3: Poor Precision (High Coefficient of Variation - CV)

Potential Cause Troubleshooting Step
Pipetting errors Calibrate and check the accuracy of your pipettes. Ensure consistent pipetting technique.
Inadequate mixing Vortex all tubes thoroughly after adding reagents.
Variable incubation conditions Ensure a consistent temperature and time for all incubation steps.
Issues with the separation step Ensure the separation reagent is well-suspended and added consistently to all tubes.

Problem 4: Lack of Parallelism in Sample Dilutions

Potential Cause Troubleshooting Step
Matrix effects The sample matrix may contain interfering substances. Improve the sample extraction and purification process. Consider using a different extraction solvent or adding a chromatography step.[1]
Cross-reacting substances in the sample Characterize the specificity of your antibody more thoroughly. If a specific cross-reacting substance is identified, it may be necessary to remove it during sample preparation.

Data Presentation

When validating your this compound RIA, you should aim to generate the following quantitative data.

Table 1: Key Assay Performance Parameters

Parameter Description Target Value
Sensitivity (Lower Limit of Detection) The lowest concentration of this compound that can be reliably distinguished from zero.< 10 pg/mL
Intra-Assay Precision (%CV) The variation within a single assay run.< 10%
Inter-Assay Precision (%CV) The variation between different assay runs.< 15%
Specificity (Cross-Reactivity) The degree to which the antibody binds to other related prostaglandins.< 1% for PGE1, PGE2, and other major prostaglandins
Accuracy (Recovery) The percentage of a known amount of added this compound that is measured by the assay.85-115%

Experimental Protocols

Detailed Methodology for a Competitive this compound RIA

This protocol provides a general framework. Specific concentrations and incubation times will need to be optimized for your particular reagents.

  • Sample Preparation (Extraction)

    • To 1 mL of plasma, add a known small amount of tritiated this compound to monitor procedural losses.

    • Acidify the plasma to pH 3.5 with a suitable acid (e.g., formic acid).

    • Extract the lipids with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a dichloromethane/methanol mixture).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the extract in assay buffer.

  • Radioimmunoassay

    • Prepare a standard curve of this compound in assay buffer.

    • In assay tubes, add 100 µL of standard or reconstituted sample extract.

    • Add 100 µL of diluted this compound antibody to each tube.

    • Add 100 µL of radiolabeled this compound (tracer) to each tube.

    • Vortex and incubate overnight at 4°C.

    • Separate the antibody-bound from the free radiolabeled this compound. A common method is to add dextran-coated charcoal and incubate for a short period at 4°C.

    • Centrifuge the tubes and decant the supernatant containing the antibody-bound fraction into scintillation vials.

    • Add scintillation fluid and count the radioactivity in a beta counter.

  • Data Analysis

    • Plot a standard curve of the percentage of bound tracer versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the samples by interpolation from the standard curve.

    • Correct for the recovery of the tritiated internal standard added during the extraction step.

Visualizations

RIA_Workflow cluster_prep Sample Preparation cluster_assay Radioimmunoassay cluster_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Radiolabeled Internal Standard Sample->Spike Extract Solvent Extraction Spike->Extract Purify Purification (e.g., Chromatography) Extract->Purify Reconstitute Reconstitute in Assay Buffer Purify->Reconstitute Incubate Incubate: Sample/Standard + Antibody + Tracer Reconstitute->Incubate Separate Separate Bound and Free Tracer Incubate->Separate Count Count Radioactivity Separate->Count StdCurve Generate Standard Curve Count->StdCurve Calculate Calculate Concentration StdCurve->Calculate

Caption: General workflow for a this compound radioimmunoassay.

Troubleshooting_Tree cluster_high_nsb High Non-Specific Binding cluster_low_signal Low Signal / B0 cluster_poor_precision Poor Precision (High CV) cluster_parallelism Lack of Parallelism Start Problem with RIA Results CheckTracer Check Tracer Quality and Purity Start->CheckTracer OptimizeSep Optimize Separation Step Start->OptimizeSep CheckAb Check Antibody Activity Start->CheckAb CheckTracer2 Check Tracer Degradation Start->CheckTracer2 CheckBuffer Verify Buffer pH Start->CheckBuffer CheckPipettes Calibrate Pipettes Start->CheckPipettes ImproveMixing Ensure Thorough Mixing Start->ImproveMixing ImproveExtract Improve Sample Extraction and Purification Start->ImproveExtract AssessXReactivity Assess Antibody Cross-Reactivity Start->AssessXReactivity

Caption: Troubleshooting decision tree for common RIA problems.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 13,14-Dihydro PGE1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1), the selection of a robust and validated analytical method is critical for generating accurate and reliable data. This guide provides a comparative overview of common analytical techniques employed for the quantification of this compound and its related metabolites in biological matrices.

Comparison of Analytical Methods

The primary methods for the quantitative analysis of prostaglandins (B1171923) like this compound are based on mass spectrometry, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Immunoassays such as Radioimmunoassay (RIA) and Enzyme Immunoassay (EIA) have also been utilized, particularly for related compounds. The choice of method often depends on the required sensitivity, selectivity, sample throughput, and the nature of the biological matrix.

MethodAnalyteKey Performance ParametersSample MatrixReference
GC-MS This compoundPlasma concentrations measured (3-62 pg/mL median 45.5 pg/mL)Plasma[1]
GC-MS 13,14-dihydro-15-keto-PGE2Sensitivity: 2 ng; Intra-batch precision: 11.8%; Inter-batch precision: 8.1%Tissue incubates[2]
LC-MS/MS Panel of 27 prostanoids including this compoundLinearity: 1-100 pg/µL; LOD: 0.5-50 pg; LOQ: 2-100 pg; Recovery: 83-116%Biological fluids and extracts[3]
LC-MS/MS PGE2 and PGD2LOD: 20 pg/mL (0.2 pg on-column); LOQ: 100 pg/mL (1 pg on-column); Intra-day precision: 0.57-4.52%; Inter-day precision: 1.26-2.43%; Accuracy: 97.2-100.8%Biological fluids[4]
Immunoassay (EIA) 13,14-dihydro-15-keto-PGF2αSensitivity: 391 fg/well; Intra-assay CV: 3.3%; Inter-assay CV: 10.6%Bovine Plasma[5]
Immunoassay (RIA) 15-keto,13,14-dihydro PGE2Subject to artifacts from sample handling and matrix effects.Human Plasma/Serum[6]

Note: Direct comparative validation data for this compound across different platforms is limited in the public domain. The table includes data from closely related prostaglandin metabolites to provide a broader context for method performance. The use of a deuterated internal standard, such as 13,14-dihydro Prostaglandin E1-d4, is recommended for GC- or LC-mass spectrometry methods to ensure high accuracy and precision[7].

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are representative protocols for GC-MS and LC-MS/MS analysis of prostaglandins.

Protocol 1: GC-MS Analysis of 13,14-Dihydro-15-keto-PGE2 (Adapted for this compound)

This protocol is based on a validated method for a closely related metabolite and can be adapted for this compound[2].

1. Sample Preparation and Derivatization:

  • Oximation: Immediately upon sample collection, treat the aqueous biological sample (e.g., plasma, tissue homogenate) with an oximating solution to stabilize the ketone groups. This is critical to prevent degradation[2].

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the biological matrix.

  • Methylation: Methylate the carboxylic acid group using a suitable reagent (e.g., diazomethane).

  • Silylation: Derivatize the hydroxyl groups to t-butyldimethylsilyl (t-BDMS) ethers to improve volatility and thermal stability for GC analysis[2].

2. GC-MS Conditions:

  • Gas Chromatograph: Use a high-resolution capillary column suitable for steroid or prostaglandin analysis.

  • Injection: Perform splitless injection to maximize sensitivity.

  • Oven Program: Develop a temperature gradient to ensure adequate separation of the analyte from other components.

  • Mass Spectrometer: Operate in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of the derivatized this compound and its deuterated internal standard.

Protocol 2: LC-MS/MS Analysis for a Panel of Prostanoids including this compound

This protocol is based on a lipidomic analysis of 27 prostanoids[3].

1. Sample Preparation:

  • Internal Standard Spiking: Add a deuterated internal standard (e.g., 13,14-dihydro Prostaglandin E1-d4) to the sample at the beginning of the extraction process.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) and then water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low-percentage organic solvent to remove interferences.

    • Elute the prostaglandins with a higher-percentage organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: Use a reverse-phase C18 column with a gradient elution profile. A typical mobile phase consists of water with a small percentage of formic or acetic acid (for protonation) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometer:

    • Ionization: Employ electrospray ionization (ESI) in negative ion mode, as prostaglandins readily form [M-H]⁻ ions.

    • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for the analyte and its internal standard, providing high selectivity and sensitivity.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Sample Biological Sample Add_IS Add Deuterated Internal Standard Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap Evaporate & Reconstitute SPE->Evap LC Liquid Chromatography (Separation) Evap->LC MSMS Tandem Mass Spectrometry (Detection) LC->MSMS Quant Quantification MSMS->Quant Report Report Results Quant->Report

Caption: Workflow for the quantitative analysis of this compound by LC-MS/MS.

Logical Relationship of Method Validation Parameters

Validation_Parameters cluster_core Core Performance Metrics cluster_additional Additional Parameters Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (CV%) Validation->Precision Linearity Linearity (R²) Validation->Linearity Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Selectivity Selectivity/ Specificity Validation->Selectivity Stability Analyte Stability Validation->Stability Matrix Matrix Effect Validation->Matrix

Caption: Key parameters for the validation of an analytical method for this compound.

References

13,14-Dihydro PGE1 versus PGE1: a comparative study of biological activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Prostaglandin (B15479496) E1 (PGE1) and its biologically active metabolite, 13,14-Dihydro PGE1. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their studies.

Introduction

Prostaglandin E1 (PGE1), also known as Alprostadil, is an endogenous prostanoid with a wide range of pharmacological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory properties.[1][2][3] It is clinically used for various conditions, including maintaining a patent ductus arteriosus in newborns and treating erectile dysfunction.[3] this compound is a primary and biologically active metabolite of PGE1.[4][5] This guide will compare the key biological activities of these two related compounds, presenting quantitative data, experimental methodologies, and signaling pathway diagrams.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data on the biological activities of this compound and PGE1.

Table 1: Inhibition of Platelet Aggregation

CompoundAssay ConditionAgonistIC50 / ID50Efficacy vs. PGE1Reference
This compound Human Platelet-Rich Plasma (PRP)ADPID50 = 10.8 ng/mL76.4%[6][7]
Human Platelet-Rich Plasma (PRP)ADPIC50 = 31 nM-[4][8]
Washed Human PlateletsADPIC50 = 21 nM-[4][8]
PGE1 Human Platelet-Rich Plasma (PRP)ADPID50 = 8.25 ng/mL100%[6][7]
Human Platelet-Rich Plasma (PRP)ADPIC50 = 40 nM-[2][4][8]

Table 2: Other Biological Activities

Biological ActivityCompoundObservationQuantitative DataReference
Vasodilation This compoundPotent relaxant of arterial preparations.Vasorelaxing properties are somewhat lower than PGE1.[7]
PGE1Potent vasodilator agent.Increases peripheral blood flow.[1]
Antimitotic Activity This compoundInhibits stress-induced increase in mitotic activity in rabbit abdominal aortic wall layers.Exerts approximately 90% of the antimitotic activity of PGE1.[6]
PGE1Exhibits antimitotic activity by increasing cAMP in vascular smooth muscle cells.-[6]
Effect on Neutrophils This compoundInhibits superoxide (B77818) anion generation and lysosomal enzyme release from human neutrophils.Equipotent to PGE1.[7]
PGE1Inhibits neutrophil adherence and neutrophil-mediated injury to endothelial cells.Attenuates superoxide anion generation and elastase release at 10⁻⁸ to 10⁻⁵ M.[9][10]
Adenylate Cyclase Activation This compoundActivates adenylate cyclase in NCB-20 hybrid cells.Kact = 668 nM[4][8]
PGE1Activates adenylate cyclase, leading to accumulation of cAMP.-[1]

Experimental Protocols

ADP-Induced Platelet Aggregation Assay

This protocol outlines the key steps for assessing the inhibitory effect of this compound and PGE1 on ADP-induced platelet aggregation using light transmission aggregometry.

1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):

  • Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.

  • Anticoagulate the blood with 3.8% trisodium (B8492382) citrate (B86180) (9:1 blood to citrate ratio).

  • Centrifuge the blood at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature to obtain PRP.[11]

  • Collect the upper PRP layer.

  • Centrifuge the remaining blood at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

2. Platelet Aggregation Measurement:

  • Use a platelet aggregometer for the assay.

  • Place a cuvette with PRP in the heating block of the aggregometer at 37°C.

  • Add the test compound (this compound or PGE1 at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 1-2 minutes).

  • Add a submaximal concentration of ADP to induce platelet aggregation.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregation of platelets causes the plasma to become clearer, increasing light transmission.

3. Data Analysis:

  • The maximum aggregation is determined from the aggregation curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 or ID50 value, which is the concentration of the compound that inhibits 50% of the ADP-induced platelet aggregation.

G Experimental Workflow: Platelet Aggregation Assay cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis A Whole Blood Collection (Trisodium Citrate) B Low-Speed Centrifugation A->B C Platelet-Rich Plasma (PRP) B->C D Platelet-Poor Plasma (PPP) B->D E PRP Incubation (37°C) F Add Test Compound (PGE1 or this compound) E->F G Add ADP (Agonist) F->G H Measure Light Transmission (Aggregometer) G->H I Generate Aggregation Curves H->I J Calculate % Inhibition I->J K Determine IC50 / ID50 J->K

Workflow for ADP-induced platelet aggregation assay.

Signaling Pathways

PGE1 and, by extension, its active metabolite this compound, exert their effects by binding to prostanoid E (EP) receptors, which are G-protein coupled receptors. There are four subtypes of EP receptors (EP1, EP2, EP3, and EP4), each linked to different intracellular signaling pathways.[12]

  • EP1 Receptor: Activation of the EP1 receptor is coupled to Gq protein, which stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2][13]

  • EP2 and EP4 Receptors: These receptors are coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). cAMP then activates protein kinase A (PKA).[1][12]

  • EP3 Receptor: The EP3 receptor is primarily coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[12]

The inhibition of platelet aggregation and vasodilation are primarily mediated through the activation of EP2 and EP4 receptors, leading to increased cAMP levels.

G PGE1 and this compound Signaling Pathways cluster_ligands Ligands cluster_receptors EP Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses PGE1 PGE1 / this compound EP1 EP1 PGE1->EP1 EP2 EP2 PGE1->EP2 EP3 EP3 PGE1->EP3 EP4 EP4 PGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC_up Adenylyl Cyclase (AC) ↑ Gs->AC_up AC_down Adenylyl Cyclase (AC) ↓ Gi->AC_down IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP_up cAMP ↑ AC_up->cAMP_up cAMP_down cAMP ↓ AC_down->cAMP_down Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PKA Protein Kinase A (PKA) cAMP_up->PKA Other Other effects Ca2->Other Platelet ↓ Platelet Aggregation PKA->Platelet Vaso Vasodilation PKA->Vaso

Signaling pathways of PGE1 and this compound.

Conclusion

Both this compound and PGE1 are potent biologically active molecules with significant effects on platelet aggregation, vasodilation, and cell proliferation. The available data indicates that this compound retains a substantial portion of the biological activity of its parent compound, PGE1. In the context of platelet aggregation, this compound demonstrates comparable, and in some assays, slightly more potent inhibitory effects than PGE1.[4][8] Their shared mechanism of action through EP receptors and the subsequent modulation of intracellular cAMP levels underpins their similar pharmacological profiles. For researchers investigating the therapeutic applications of PGE1, it is crucial to consider the contribution of its active metabolite, this compound, to the overall observed effects.

References

Comparative Analysis of 13,14-Dihydro PGE1 and Other PGE1 Metabolites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of Prostaglandin (B15479496) E1 (PGE1) and its primary metabolites, focusing on 13,14-Dihydro PGE1. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic and signaling pathways involved.

Prostaglandin E1, a lipid autacoid with potent vasodilatory and anti-inflammatory effects, undergoes rapid metabolism in vivo. Understanding the biological activities of its metabolites is crucial for comprehending its overall pharmacological profile and for the development of related therapeutic agents. This guide focuses on a comparative analysis of PGE1 and its major metabolites: 13,14-Dihydro-PGE1, 15-keto-PGE1, and 15-keto-13,14-dihydro-PGE1.

Data Presentation: Quantitative Comparison of Biological Activity

The biological activity of PGE1 and its metabolites has been primarily assessed through their effects on platelet aggregation. The following table summarizes their inhibitory potency.

CompoundBiological ActivityIC50 / ID50 for ADP-Induced Platelet Aggregation
Prostaglandin E1 (PGE1) Potent inhibitor of platelet aggregation, vasodilator.[1]40 nM (in human platelet-rich plasma)[2][3] 8.25 ng/mL (in human platelet-rich plasma)[4]
13,14-Dihydro-PGE1 Biologically active metabolite with significant anti-platelet aggregation activity.[3] It is considered to have comparable potency to PGE1.[3]31 nM (in human platelet-rich plasma) 21 nM (in washed human platelets)[2][3] 10.8 ng/mL (in human platelet-rich plasma)[4][5]
15-keto-PGE1 Considered an inactive metabolite with greatly diminished biological activity compared to PGE1.[6][7]16.2 µg/mL (in human platelet-rich plasma)[4]
15-keto-13,14-Dihydro-PGE1 Considered an inactive metabolite of PGE1.[8][9] It only weakly inhibits ADP-induced platelet aggregation.[9]14.8 µg/mL (in human platelet-rich plasma)[4][8][9]

Metabolic Pathway of PGE1

PGE1 is rapidly metabolized in the body, primarily in the lungs. The initial and key metabolic steps involve the oxidation of the 15-hydroxyl group and the reduction of the 13,14-double bond.

PGE1_Metabolism PGE1 Prostaglandin E1 (PGE1) Met1 15-keto-PGE1 PGE1->Met1 15-hydroxyprostaglandin dehydrogenase Met2 13,14-Dihydro-PGE1 PGE1->Met2 15-oxo-prostaglandin Δ13-reductase (indirect) Met3 15-keto-13,14-Dihydro-PGE1 Met1->Met3 15-oxo-prostaglandin Δ13-reductase Met2->Met3 15-hydroxyprostaglandin dehydrogenase

Metabolic pathway of Prostaglandin E1.

Signaling Pathways of PGE1 and 13,14-Dihydro-PGE1

PGE1 and its biologically active metabolite, 13,14-Dihydro-PGE1, exert their effects by binding to specific E-type prostanoid (EP) receptors on the cell surface. There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are coupled to different intracellular signaling pathways.[10][11] The primary anti-platelet effects are mediated through EP2 and EP4 receptors, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

PGE1_Signaling cluster_membrane Cell Membrane EP2 EP2 Receptor Gs Gs protein EP2->Gs EP4 EP4 Receptor EP4->Gs AC Adenylyl Cyclase cAMP cAMP AC->cAMP catalyzes ATP to PGE1 PGE1 or 13,14-Dihydro-PGE1 PGE1->EP2 PGE1->EP4 Gs->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates Response Inhibition of Platelet Aggregation PKA->Response leads to

References

A Comparative Analysis of the Efficacy of 13,14-Dihydro PGE1 and Synthetic Prostaglandin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of 13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1), a primary metabolite of Prostaglandin E1 (PGE1), and several commercially available synthetic prostaglandin analogs. This document summarizes key quantitative data, outlines experimental methodologies for efficacy assessment, and illustrates the distinct signaling pathways involved.

Introduction

Prostaglandins (B1171923) are a class of lipid compounds with diverse physiological effects, making them and their analogs valuable therapeutic agents. This compound is a biologically active metabolite of PGE1, which is known for its vasodilatory and anti-platelet aggregation properties.[1] Synthetic prostaglandin analogs, such as latanoprost (B1674536), bimatoprost (B1667075), travoprost (B1681362), misoprostol, and alprostadil, have been developed to target specific prostaglandin receptors with greater selectivity and improved pharmacokinetic profiles, leading to their widespread use in conditions like glaucoma, erectile dysfunction, and for labor induction. This guide aims to provide a comparative overview of their efficacy based on available experimental data.

Data Presentation: Comparative Efficacy

The following table summarizes the quantitative efficacy of this compound and various synthetic prostaglandin analogs in different biological assays. Direct comparative studies across all compounds and assays are limited; therefore, the data is presented based on available literature.

CompoundTherapeutic Area/AssayEfficacy Metric (IC50/ID50/Other)Species/SystemReference(s)
This compound Platelet Aggregation (ADP-induced)ID50 = 10.8 ng/mLHuman platelet-rich plasma[2][3][4]
Platelet Aggregation (ADP-induced)IC50 = 31 nMHuman platelet-rich plasma[5]
Platelet Aggregation (ADP-induced)IC50 = 21 nMWashed human platelets[5]
Alprostadil (PGE1) Platelet Aggregation (ADP-induced)ID50 = 8.25 ng/mLHuman platelet-rich plasma[6]
Erectile Dysfunction>70% response rate (10-20 µg dose)Human[7]
Misoprostol Platelet AggregationNo significant effect on platelet aggregability after traumatic brain injury and aspirin (B1665792) treatment.Mice[8]
Latanoprost Glaucoma (IOP Reduction)35.0% mean IOP reduction (0.005% solution)Human[5]
Platelet Aggregation (PAF-induced)IC50 = 0.28 µg/mLIn vitro[9]
Bimatoprost Glaucoma (IOP Reduction)More effective than latanoprost and travoprost in reducing IOP.Human[10]
Platelet Aggregation (PAF-induced)IC50 = 8.7 µg/mLIn vitro[9]
Travoprost Glaucoma (IOP Reduction)Similar efficacy to latanoprost in reducing IOP.Human
Tafluprost Platelet Aggregation (PAF-induced)IC50 = 1.4 µg/mLIn vitro[9]

Experimental Protocols

ADP-Induced Platelet Aggregation Assay (Light Transmission Aggregometry)

This method is widely used to assess the inhibitory effect of prostaglandins on platelet function.

Objective: To measure the ability of a test compound to inhibit platelet aggregation induced by Adenosine Diphosphate (ADP).

Methodology:

  • Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing 3.8% trisodium (B8492382) citrate (B86180) as an anticoagulant (9:1 blood to citrate ratio).

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • PRP is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

    • The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregometry:

    • A light transmission aggregometer is used for the assay. The instrument is calibrated with PRP (0% light transmission) and PPP (100% light transmission).

    • Aliquots of PRP are placed in siliconized glass cuvettes with a stir bar and pre-warmed to 37°C.

    • The test compound (e.g., this compound or a synthetic analog) at various concentrations or a vehicle control is added to the PRP and incubated for a short period.

    • Platelet aggregation is initiated by adding a sub-maximal concentration of ADP.

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded for a set period (e.g., 5-10 minutes).

  • Data Analysis: The maximum percentage of aggregation is determined for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is calculated from the dose-response curve.[9][11][12][13]

Intraocular Pressure (IOP) Measurement in a Rabbit Glaucoma Model

This in vivo assay is a standard method to evaluate the efficacy of prostaglandin analogs in reducing intraocular pressure.

Objective: To determine the IOP-lowering effect of a test compound in a normotensive or hypertensive rabbit model.

Methodology:

  • Animal Model: New Zealand White rabbits are commonly used. Ocular hypertension can be induced if necessary, for example, by the infusion of a 5% glucose solution.

  • Test Compound Administration: The test compound (e.g., latanoprost eye drops) or vehicle control is administered topically to one or both eyes of the conscious rabbit.

  • IOP Measurement:

    • A tonometer (e.g., a rebound tonometer like TonoVet or an applanation tonometer) is used to measure IOP.

    • Topical anesthetic (e.g., proparacaine (B1679620) 0.5%) is applied to the cornea before measurement with an applanation tonometer. Rebound tonometry may not require anesthesia.

    • The tonometer probe is gently brought into contact with the central cornea to obtain a reading.

    • Multiple readings are taken for each eye at specified time points before and after drug administration (e.g., baseline, and then hourly for several hours).

  • Data Analysis: The change in IOP from baseline is calculated for each time point. The maximum IOP reduction and the duration of the effect are determined. Statistical analysis is performed to compare the effects of the test compound with the vehicle control.[14][15][16][17][18]

Signaling Pathways

The biological effects of this compound and synthetic prostaglandin analogs are mediated through their interaction with specific G-protein coupled receptors (GPCRs), leading to the activation of distinct intracellular signaling cascades.

This compound and Alprostadil (PGE1) Signaling

As a metabolite of PGE1, this compound is expected to act through PGE1 (EP) receptors. Alprostadil is a synthetic form of PGE1. PGE1 can bind to all four EP receptor subtypes (EP1, EP2, EP3, and EP4), which are coupled to different G-proteins and downstream signaling pathways. For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) via Gs protein, promoting smooth muscle relaxation and vasodilation.[6][19][20] The EP1 receptor is coupled to Gq, leading to an increase in intracellular calcium, while the EP3 receptor is often coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP.[10][21]

PGE1_Signaling cluster_membrane Cell Membrane PGE1 PGE1 EP2/EP4 EP2/EP4 Receptor PGE1->EP2/EP4 binds EP1 EP1 Receptor PGE1->EP1 binds AC Adenylyl Cyclase EP2/EP4->AC activates (Gs) cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response_Relaxation Smooth Muscle Relaxation PKA->Cellular_Response_Relaxation phosphorylates targets PLC PLC EP1->PLC activates (Gq) IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG cleaves PIP2 to PIP2 PIP2 Ca2+ Ca²⁺ IP3->Ca2+ releases PKC Protein Kinase C DAG->PKC activates Ca2+->PKC co-activates Cellular_Response_Contraction Cellular Response PKC->Cellular_Response_Contraction phosphorylates targets

Caption: Simplified signaling pathways for PGE1 via EP receptors.

Latanoprost Signaling

Latanoprost is a prostaglandin F2α analog that acts as a selective agonist for the FP receptor. Its primary mechanism in reducing intraocular pressure involves increasing the uveoscleral outflow of aqueous humor. This is thought to be mediated by the remodeling of the extracellular matrix in the ciliary muscle. Downstream signaling of the FP receptor can involve the activation of the PI3K-Akt-mTOR pathway.[22][23][24]

Latanoprost_Signaling cluster_membrane Cell Membrane Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor binds PI3K PI3K FP_Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates ECM_Remodeling Extracellular Matrix Remodeling mTOR->ECM_Remodeling leads to IOP_Reduction IOP Reduction ECM_Remodeling->IOP_Reduction increases uveoscleral outflow

Caption: Latanoprost signaling via the FP receptor.

Bimatoprost Signaling

Bimatoprost is considered a prostamide analog. While it can be hydrolyzed to an acid form that acts on the FP receptor, it is also thought to act on a distinct prostamide receptor. Its mechanism of action involves increasing both trabecular and uveoscleral outflow of aqueous humor. Downstream signaling pathways implicated in bimatoprost's effects include the MAPK and Akt signaling pathways.[3][25][26][27][28]

Bimatoprost_Signaling cluster_membrane Cell Membrane Bimatoprost Bimatoprost Prostamide_Receptor Prostamide Receptor Bimatoprost->Prostamide_Receptor binds MAPK_Pathway MAPK Pathway (ERK1/2, p38) Prostamide_Receptor->MAPK_Pathway activates Akt_Pathway Akt Pathway Prostamide_Receptor->Akt_Pathway activates Outflow_Increase Increased Aqueous Outflow (Trabecular & Uveoscleral) MAPK_Pathway->Outflow_Increase contributes to Akt_Pathway->Outflow_Increase contributes to IOP_Reduction IOP Reduction Outflow_Increase->IOP_Reduction

Caption: Bimatoprost signaling through the prostamide receptor.

Conclusion

This compound demonstrates significant biological activity, particularly as an inhibitor of platelet aggregation, with a potency comparable to its parent compound, PGE1. Synthetic prostaglandin analogs have been engineered for enhanced receptor selectivity and therapeutic efficacy in specific applications. For instance, latanoprost and bimatoprost are highly effective in reducing intraocular pressure, albeit through distinct receptor and signaling mechanisms. While direct comparative efficacy data between this compound and the full range of synthetic analogs in various therapeutic areas remains to be fully elucidated, the available evidence highlights the diverse and potent biological activities of these lipid mediators. Further head-to-head studies are warranted to fully characterize the comparative efficacy and therapeutic potential of this compound relative to the established synthetic prostaglandin analogs.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Antibody Specificity

The accurate quantification of eicosanoids is paramount in many areas of research, from inflammation to cardiovascular physiology. Immunoassays, such as ELISA and radioimmunoassay, are powerful tools for this purpose, but their reliability hinges on the specificity of the antibodies used. Cross-reactivity with structurally similar molecules can lead to inaccurate measurements and misinterpretation of results. This guide provides a comparative overview of antibody cross-reactivity for 13,14-Dihydro Prostaglandin E1 (13,14-Dihydro PGE1), a primary metabolite of Prostaglandin E1 (PGE1), and other related eicosanoids.

Quantitative Cross-Reactivity Data

The following tables summarize the cross-reactivity of commercially available antibodies, primarily from enzyme-linked immunosorbent assay (ELISA) kits, against a panel of related eicosanoids. This data is crucial for assessing the suitability of an antibody for a specific research application.

Table 1: Cross-Reactivity Profile of a Prostaglandin E1 (PGE1) Specific Antibody

This table details the cross-reactivity of a polyclonal antibody raised against PGE1. The data is derived from a competitive ELISA kit, where the percentage of cross-reactivity is calculated based on the concentration of the competing ligand required to displace 50% of the labeled antigen.

CompoundCross-Reactivity (%)
Prostaglandin E1 (PGE1) 100%
Prostaglandin E2 (PGE2)6.50%
Prostaglandin E3 (PGE3)2.22%
13,14-Dihydro Prostaglandin E1 (this compound)1.50%
15-keto-Prostaglandin E11.15%
13,14-dihydro-15-keto-Prostaglandin E10.19%
Prostaglandin F1α (PGF1α)0.14%
Prostaglandin F2α (PGF2α)0.04%
6-keto-Prostaglandin F1α<0.1%
Prostaglandin A2 (PGA2)<0.1%
Prostaglandin D2 (PGD2)<0.1%

Data sourced from Abcam plc, Prostaglandin E1 ELISA Kit (ab133024) datasheet.

Table 2: Cross-Reactivity Profile of a Prostaglandin E-Major Urinary Metabolite (PGE-MUM) Immunoassay

This table presents the cross-reactivity of an immunoassay developed for the major urinary metabolite of PGE2. The data highlights the high specificity of this assay for its target analyte, with minimal cross-reactivity to related prostaglandins (B1171923) and their metabolites.

CompoundCross-Reactivity (%)
Tetranor PGEM 100%
Tetranor PGFM<0.1%
Bicyclic PGE2<0.1%
Bicyclic PGE1<0.1%
Prostaglandin E1 (PGE1)<0.1%
Prostaglandin E2 (PGE2)<0.1%
Prostaglandin F2β<0.1%
13,14-dihydro-15-keto-Prostaglandin E10.005%[1]
13,14-dihydro-15-keto-Prostaglandin E20.003%[1]

Data adapted from a study on a chemiluminescent enzyme immunoassay for PGE-MUM.[1]

Signaling Pathways of PGE1 and Related Eicosanoids

This compound is a biologically active metabolite of PGE1 and is expected to exert its effects through the same signaling pathways as its parent compound. PGE1, along with PGE2, signals through a family of four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The activation of these receptors triggers distinct downstream signaling cascades, leading to a variety of cellular responses.

PGE1_Signaling_Pathway PGE1/13,14-Dihydro PGE1 Signaling Pathways cluster_receptors EP Receptors PGE1 PGE1 / this compound EP1 EP1 PGE1->EP1 EP2 EP2 PGE1->EP2 EP3 EP3 PGE1->EP3 EP4 EP4 PGE1->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylate Cyclase (AC) Gs->AC activates Gi->AC inhibits cAMP_decrease ↓ cAMP Gi->cAMP_decrease leads to IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase cAMP_increase ↑ cAMP cAMP->cAMP_increase Competitive_ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_standards Prepare Standard Dilutions add_standards_samples Add Standards or Test Eicosanoids prep_standards->add_standards_samples prep_samples Prepare Test Eicosanoid Dilutions prep_samples->add_standards_samples add_antibody Add Primary Antibody to Wells add_antibody->add_standards_samples add_conjugate Add Enzyme-Conjugated Eicosanoid add_standards_samples->add_conjugate incubation Incubate for Competitive Binding add_conjugate->incubation wash1 Wash Plate incubation->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubation2 Incubate for Color Development add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Absorbance add_stop->read_plate plot_curve Plot Standard Curve read_plate->plot_curve calc_ic50 Determine IC50 Values plot_curve->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

References

A Comparative In Vitro Potency Analysis: 13,14-Dihydro PGE1 vs. Misoprostol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vitro potency of two prostaglandin (B15479496) E1 (PGE1) analogues: 13,14-Dihydro PGE1, a metabolite of PGE1, and Misoprostol (B33685), a synthetic analogue. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative pharmacology of these compounds.

Quantitative Potency Overview

Direct comparative studies of the in vitro potency of this compound and misoprostol are limited in publicly available literature. However, data from independent studies provide insights into their relative activities. The following table summarizes the available quantitative data on the binding affinity and functional potency of these two compounds. It is crucial to note that these values were determined in different experimental settings and should be interpreted with caution.

CompoundAssay TypeTargetCell Line/SystemPotency MetricValueReference
This compound Radioligand Binding AssayHuman EP4 ReceptorHEK-293 cellsKi3.07 ± 0.29 nM[1]
Platelet Aggregation AssayPlatelet ADP ReceptorsIn vitroIC5031 nM[2]
Misoprostol Radioligand Binding AssayMouse EP1 ReceptorCHO cellsKi120 nM[3]

Note: A lower Ki value indicates a higher binding affinity. A lower IC50 value indicates a higher potency in inhibiting a specific function. The data suggests that this compound exhibits a high affinity for the EP4 receptor.[1] Misoprostol, in this particular study, showed a lower affinity for the EP1 receptor.[3]

Signaling Pathways

Both this compound and misoprostol are analogues of PGE1 and are known to exert their effects by binding to and activating E-prostanoid (EP) receptors, which are a class of G-protein coupled receptors (GPCRs). There are four subtypes of EP receptors: EP1, EP2, EP3, and EP4, each coupled to different G-proteins and downstream signaling cascades.

  • EP1 Receptor: Coupled to Gq protein, its activation leads to an increase in intracellular calcium ([Ca2+]i) levels.

  • EP2 and EP4 Receptors: Coupled to Gs protein, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.

  • EP3 Receptor: Coupled to Gi protein, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

Misoprostol is known to be an agonist for EP receptors, with a notable activity at the EP3 receptor.[4] The signaling pathway for this compound is less specifically defined in the available literature, but its high affinity for the EP4 receptor suggests a primary mechanism involving the Gs-cAMP pathway.[1]

Prostaglandin_Signaling_Pathways General Prostaglandin E Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound or Misoprostol EP24 EP2 / EP4 Ligand->EP24 EP1 EP1 Ligand->EP1 EP3 EP3 Ligand->EP3 Gs Gs EP24->Gs Gq Gq EP1->Gq Gi Gi EP3->Gi AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC stimulates Gi->AC inhibits cAMP cAMP AC->cAMP ATP to cAMP Ca2 [Ca2+]i PLC->Ca2 PIP2 to IP3 & DAG Cellular Response A Cellular Response A cAMP->Cellular Response A Cellular Response B Cellular Response B Ca2->Cellular Response B

Caption: General signaling pathways for EP receptor subtypes.

Experimental Protocols

The following sections detail the general methodologies for key experiments used to determine the in vitro potency of prostaglandin analogues.

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. A common method is a competitive binding assay using a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and misoprostol for specific EP receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing a specific human EP receptor subtype (e.g., HEK-293 cells).

  • Radiolabeled prostaglandin (e.g., [3H]-PGE2).

  • Unlabeled competitor ligands (this compound and misoprostol).

  • Binding buffer (e.g., Tris-HCl buffer with MgCl2 and EDTA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the unlabeled competitor ligand.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays: cAMP Measurement

Functional assays measure the biological response following receptor activation. For EP2 and EP4 receptors, this is typically a measurement of cAMP production. For EP3 receptors, it is the inhibition of stimulated cAMP production.

Objective: To determine the functional potency (EC50) of this compound and misoprostol in modulating cAMP levels.

Materials:

  • Whole cells expressing the EP receptor of interest.

  • Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compounds (this compound and misoprostol).

  • A cAMP assay kit (e.g., ELISA, HTRF).

Procedure:

  • Seed the cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

  • For EP2/EP4 assays, stimulate the cells with increasing concentrations of the test compound.

  • For EP3 assays, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of the test compound.

  • Incubate for a defined period to allow for cAMP production/inhibition.

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Plot the concentration-response curves and determine the EC50 values.

Experimental_Workflow General Experimental Workflow for In Vitro Potency Determination cluster_binding Receptor Binding Assay cluster_functional Functional Assay (cAMP) B1 Prepare cell membranes expressing EP receptor B2 Incubate membranes with [3H]-PGE2 and competitor B1->B2 B3 Filter and wash B2->B3 B4 Measure radioactivity B3->B4 B5 Calculate Ki B4->B5 End End B5->End F1 Culture cells expressing EP receptor F2 Stimulate with test compound (+/- Forskolin) F1->F2 F3 Lyse cells F2->F3 F4 Quantify cAMP F3->F4 F5 Calculate EC50 F4->F5 F5->End Start Start Start->B1 Start->F1

Caption: Workflow for in vitro potency assays.

Conclusion

Based on the limited available data, this compound appears to be a potent ligand for the EP4 receptor, suggesting its potential role in cAMP-mediated signaling pathways. Misoprostol is a known EP receptor agonist with activity at multiple subtypes, including EP1 and EP3. A direct comparative study under identical experimental conditions is necessary to definitively determine the relative in vitro potency of these two prostaglandin analogues. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative analyses.

References

Validating 13,14-Dihydro PGE1 as a Biomarker: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The validation of biomarkers is a critical process in the advancement of disease diagnosis, prognosis, and therapeutic monitoring. Among the myriad of potential candidates, metabolites of bioactive lipids such as prostaglandins (B1171923) are of significant interest due to their central role in various physiological and pathological processes. This guide provides a comprehensive comparison and validation framework for 13,14-Dihydro Prostaglandin (B15479496) E1 (13,14-Dihydro PGE1), a primary and biologically active metabolite of Prostaglandin E1 (PGE1).

Introduction to this compound

This compound is a metabolite of PGE1, a potent lipid mediator involved in inflammation, vasodilation, and platelet aggregation.[1] Unlike many metabolites that are inactive degradation products, this compound retains biological activity comparable to its parent compound.[1] For instance, it has been shown to be a potent inhibitor of ADP-induced platelet aggregation, with an efficacy that is approximately 76.4% of PGE1.[2] This retention of biological function makes it an intriguing candidate for a biomarker, as its levels may more accurately reflect the ongoing biological activity of the PGE1 pathway.

However, like other prostanoids, this compound is part of a complex metabolic cascade and has a short half-life, presenting analytical challenges.[3][4][5] This guide will explore the current understanding of this compound, compare it with alternative analytes in the PGE1 metabolic pathway, and provide detailed experimental protocols for its validation.

Comparison of Potential Biomarkers in the PGE1 Pathway

Choosing the right analyte is crucial for developing a reliable biomarker. The parent compound, an initial metabolite, or a stable downstream product each have advantages and disadvantages. The following table compares this compound with its parent compound, PGE1, and a representative stable downstream metabolite, tetranor-PGEM (a major urinary metabolite of PGE1 and PGE2).

FeatureProstaglandin E1 (PGE1)This compoundTetranor-PGEM
Biological Activity High (potent vasodilator, platelet inhibitor)High (comparable to PGE1)[1]Low to none (inactive end-product)
Plasma Half-life Very short (~1.5 minutes for PGE2)[3]Short (longer than PGE1 but still brief)[3]Longer (more stable, suitable for urine)
Reflection of Acute, localized productionSystemic biological activity from PGE1Time-averaged systemic PGE1/PGE2 production
Matrix Plasma (difficult to detect)Plasma, Serum[6]Urine, Plasma[7]
Analytical Challenge High (very low concentration, unstable)High (low concentration, requires sensitive methods)Moderate (higher concentration in urine)
Potential Use Case Mechanistic studies, acute response markerBiomarker of ongoing PGE1-mediated effectsEpidemiological studies, chronic disease monitoring

Signaling Pathway of Prostaglandin E1

PGE1 exerts its biological effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-EP4). The activation of these receptors triggers distinct downstream signaling cascades, leading to varied cellular responses. Understanding this pathway is essential for interpreting the biological significance of elevated this compound levels.

PGE1 Signaling Pathway cluster_membrane Cell Membrane cluster_receptors EP Receptors cluster_cytosol Cytosol PGE1 PGE1 / this compound EP24 EP2 / EP4 PGE1->EP24 EP3 EP3 PGE1->EP3 Gs Gs EP24->Gs Gi Gi EP3->Gi MAPK MAPK Pathway EP3->MAPK - AC Adenylate Cyclase (AC) Gs->AC + Gi->AC - cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Response_cAMP Cellular Response (e.g., Vasodilation) PKA->Response_cAMP Response_MAPK Cellular Response (e.g., Hypertrophy Inhibition) MAPK->Response_MAPK

PGE1/13,14-Dihydro PGE1 signaling cascade.

Experimental Protocols

Validating this compound as a biomarker requires robust and reproducible analytical methods. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification due to its high sensitivity and specificity.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative methodology and requires optimization for specific instruments and laboratory conditions.

  • Sample Collection and Handling:

    • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

    • Immediately centrifuge at 2,000 x g for 15 minutes at 4°C.

    • Transfer the plasma to a clean tube and store at -80°C until analysis.

  • Internal Standard Spiking:

    • Thaw plasma samples on ice.

    • To a 500 µL aliquot of plasma, add a deuterated internal standard, such as this compound-d4, to a final concentration of ~1 ng/mL.[8] The internal standard corrects for analyte loss during sample preparation and analysis.

  • Solid Phase Extraction (SPE):

    • Acidify the plasma sample to pH 3.0-3.5 with 0.1 M hydrochloric acid.

    • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

    • Load the acidified plasma onto the cartridge.

    • Wash the cartridge with 15% (v/v) methanol, followed by hexane (B92381) to remove interfering lipids.

    • Elute the prostanoids with methyl formate (B1220265) or another suitable organic solvent.[9]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 80% Solvent A, 20% Solvent B).

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start at 20% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 0.2 mL/min.

      • Injection Volume: 10-20 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), Negative.

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor for specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard (this compound-d4). These transitions need to be optimized empirically on the specific mass spectrometer being used.

      • Example (theoretical transitions, require optimization):

        • This compound: Q1 (Precursor) m/z 355.3 -> Q3 (Product) e.g., m/z 337.3

        • This compound-d4: Q1 (Precursor) m/z 359.3 -> Q3 (Product) e.g., m/z 341.3

  • Data Analysis and Quantification:

    • Generate a standard curve by spiking known amounts of a this compound analytical standard into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the peak area ratio of the analyte to the internal standard for both the standards and the unknown samples.

    • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the standard curve.

Biomarker Validation Workflow

The validation of a biomarker is a multi-stage process, moving from initial discovery to clinical utility. The following workflow illustrates the key phases for validating this compound.

Biomarker Validation Workflow cluster_discovery Phase 1: Discovery & Feasibility cluster_validation Phase 2: Analytical & Clinical Validation cluster_implementation Phase 3: Clinical Utility A1 Hypothesis Generation (e.g., PGE1 pathway in CVD) A2 Candidate Selection (this compound) A1->A2 A3 Analytical Assay Development (LC-MS/MS Method) A2->A3 B1 Analytical Validation (Sensitivity, Specificity, Precision) A3->B1 B2 Retrospective Clinical Validation (Case-Control Studies) B1->B2 B3 Establish Cut-off Values (ROC Curve Analysis) B2->B3 C1 Prospective Clinical Trial (Evaluate Prognostic/Diagnostic Value) B3->C1 C2 Comparison with Gold Standard C1->C2 C3 Regulatory Submission & Implementation C2->C3 Logical Validation Framework start Start p1 Develop & Optimize Assay start->p1 q1 Is Assay Sensitive & Specific? p2 Retrospective Study q1->p2 Yes stop Stop/ Re-evaluate q1->stop No p1->q1 q2 Does it Discriminate Between Cohorts? p3 Prospective Study q2->p3 Yes q2->stop No p2->q2 q3 Does it Show Utility in a Prospective Trial? q3->stop No end Validated Biomarker q3->end Yes p3->q3

References

Safety Operating Guide

Navigating the Disposal of 13,14-Dihydro PGE1: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Essential, immediate guidance on the proper disposal of 13,14-Dihydro PGE1 is critical for maintaining laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not extensively detailed in publicly available literature, a comprehensive approach based on general best practices for chemical waste management provides a robust framework for its safe handling and disposal. Researchers, scientists, and drug development professionals must adhere to these principles to minimize environmental impact and ensure a safe working environment.

The primary directive for the disposal of any chemical waste, including this compound, is to treat it as hazardous unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.[1] Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe disposal of this compound, from initial waste collection to final pickup.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes must be kept separate.

  • Container Selection and Management:

    • Use a designated, leak-proof, and chemically compatible waste container. For liquid waste, plastic carboys are often suitable. For solid waste, a clearly labeled, lined pail can be used.

    • Ensure the container is in good condition and has a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[3][4][5]

  • Proper Labeling:

    • Immediately label the waste container with the words "Hazardous Waste."

    • The label must clearly identify the contents, including the full chemical name ("this compound") and its approximate concentration and quantity. Avoid using abbreviations or chemical formulas.[5]

    • Indicate the date when waste was first added to the container (the accumulation start date).

  • Safe Storage (Satellite Accumulation Area):

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[4][6]

    • The SAA must be in a secondary containment bin to control any potential leaks or spills.

    • Store incompatible chemicals separately within the SAA.

  • Requesting Waste Pickup:

    • Request a waste pickup from your institution's EHS department when the container is nearly full (typically 75-90% capacity) or when the maximum accumulation time is approaching.[1][5] Do not overfill containers.

    • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call to the EHS office.

Quantitative Guidelines for Laboratory Chemical Waste

The following table summarizes key quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting, based on general EHS guidelines.

ParameterGuidelineSource
Maximum Container Fill Level 75% to 90% of total capacity[1][5]
Maximum Hazardous Waste Volume in SAA Up to 55 gallons (consult local regulations)[4]
Maximum Acutely Toxic Waste in SAA 1 quart of liquid or 1 kg of solid[4]
Waste Container Removal from SAA Within 3 days of becoming full[4][6]
Maximum On-site Storage Time Varies by generator status (typically 90-180 days)[1]

Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.

A Start: Generation of This compound Waste B Identify as Hazardous Waste A->B C Select Appropriate & Labeled Waste Container B->C D Add Waste to Container (Do not overfill) C->D E Securely Close Container D->E F Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Is Container >75% Full OR Nearing Time Limit? F->G H Continue Collection G->H No I Request Waste Pickup from EHS G->I Yes H->D J End: EHS Collects Waste for Disposal I->J

Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for any chemical before handling and disposal. Disposal of chemical waste is subject to strict regulations that may vary by location.

References

Personal protective equipment for handling 13,14-Dihydro PGE1

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of 13,14-Dihydro PGE1

For Immediate Reference by Laboratory Professionals

This guide provides crucial safety and logistical information for handling this compound, a biologically active metabolite of Prostaglandin E1 (PGE1). Due to its potent biological activity as an inhibitor of ADP-induced platelet aggregation, stringent adherence to safety protocols is mandatory to prevent unintended physiological effects and ensure personnel safety. The following procedures for handling, storage, and disposal should be implemented immediately.

Core Safety Precautions

This compound is a potent compound that requires careful handling to avoid exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related prostaglandins, such as PGE1 and PGE2, indicate potential risks including reproductive toxicity and acute toxicity if swallowed. Therefore, handling should always occur within a designated area, and personnel must use the prescribed Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE)

The following table summarizes the necessary PPE for handling this compound. This is based on guidelines for handling potent pharmaceutical compounds and related prostaglandins.

Equipment Specification Purpose
Gloves Double-layered, powder-free nitrile glovesPrevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Eye Protection Chemical safety goggles or a full-face shieldProtects eyes from splashes of the compound in solution.
Lab Coat Full-sleeved, chemically resistant lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodPrevents inhalation of aerosols, especially when handling the compound in its powdered form or preparing solutions.
Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • All handling of the solid form of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Before handling, ensure all required PPE is correctly worn.

  • Use a dedicated set of spatulas and weighing boats.

  • Weigh the desired amount of the compound carefully to avoid generating dust.

2. Solubilization:

  • Add the solvent to the solid compound slowly and carefully to avoid splashing.

  • If sonication is required for dissolution, ensure the vial is securely capped.

  • The compound is typically supplied in a solution of methyl acetate. It is also soluble in organic solvents like ethanol, DMSO, and DMF.

3. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • For long-term stability, it is recommended to store the compound at -20°C.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All materials that have come into direct contact with this compound, including gloves, weighing boats, pipette tips, and empty vials, must be treated as hazardous chemical waste.

  • Segregate this waste into a dedicated, clearly labeled, and sealed hazardous waste container.

2. Decontamination:

  • The work area within the chemical fume hood should be decontaminated after each use.

  • Wipe down all surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual compound. The wipes used for decontamination must also be disposed of as hazardous waste.

3. Final Disposal:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Do not dispose of this compound or its containers in the regular trash or down the drain.

Visualized Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Don PPE (Double Gloves, Goggles, Lab Coat) B Prepare Chemical Fume Hood A->B C Weigh Solid Compound B->C Enter Fume Hood D Prepare Solution C->D E Store Aliquots at -20°C D->E Proceed to Storage/Cleanup F Decontaminate Work Area E->F G Segregate and Dispose of Waste F->G H Doff PPE G->H

Caption: Workflow for safe handling of this compound.

×

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Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro PGE1
Reactant of Route 2
13,14-Dihydro PGE1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。